Camicinal
Beschreibung
This compound has been used in trials studying the treatment of Gastroparesis.
Eigenschaften
IUPAC Name |
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKDEGZIFSJVNA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025606 | |
| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-21-3, 923565-22-4 | |
| Record name | 1-[4-[(3-Fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923565-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camicinal [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923565213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camicinal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923565-21-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 923565-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMICINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C8348951H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Camicinal's Mechanism of Action in Gastroparesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastroparesis, a debilitating condition characterized by delayed gastric emptying, presents a significant therapeutic challenge due to a lack of effective and well-tolerated prokinetic agents. Camicinal (GSK962040), a potent and selective small-molecule motilin receptor agonist, has emerged as a promising investigational therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the core signaling pathways. This compound's action is centered on mimicking the physiological effects of motilin, a key regulator of interdigestive gastrointestinal motility, thereby accelerating gastric emptying and offering a potential therapeutic avenue for patients with gastroparesis.
Introduction to Gastroparesis and the Role of Motilin
Gastroparesis is defined by delayed gastric emptying of solid food in the absence of any mechanical obstruction. Symptoms include nausea, vomiting, early satiety, postprandial fullness, and abdominal pain. Current treatment options are limited and often associated with adverse effects or the development of tolerance.
The gastrointestinal hormone motilin plays a crucial role in regulating upper gastrointestinal motility, particularly during the fasting state. Secreted by endocrine cells in the duodenal mucosa, motilin initiates the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and debris from the stomach and small intestine, acting as a "housekeeping" mechanism. The prokinetic effects of motilin are mediated through the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the stomach and duodenum.
This compound: A Selective Motilin Receptor Agonist
This compound is a first-in-class, non-macrolide, small-molecule motilin receptor agonist. Unlike macrolide antibiotics such as erythromycin, which also possess motilin agonist activity, this compound was specifically designed for high selectivity and specificity for the human motilin receptor, thereby minimizing the potential for off-target effects and antibiotic resistance. In vitro studies have demonstrated that this compound selectively activates the human motilin receptor with a pEC50 of 7.9, comparable to erythromycin's pEC50 of 7.3, and shows no significant activity at a wide range of other receptors, including the structurally related ghrelin receptor.
Mechanism of Action: Signaling Pathways
The prokinetic effects of this compound are a direct result of its agonistic activity at the motilin receptor. Activation of this receptor on gastrointestinal smooth muscle cells triggers a cascade of intracellular signaling events leading to muscle contraction.
Motilin Receptor Signaling
Binding of an agonist like motilin or this compound to the motilin receptor initiates a biphasic contractile response mediated primarily through the Gαq subunit of its associated G protein.
Initial, Transient Contraction:
-
Gαq Activation: The agonist-bound receptor activates Gαq.
-
PLC Activation: Gαq stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
MLCK Activation: The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK).
-
Contraction: MLCK phosphorylates the myosin light chain (MLC20), leading to smooth muscle contraction.
Sustained Contraction: The sustained phase of contraction is mediated by pathways that inhibit myosin light chain phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC20.
-
RhoA Activation: Both Gαq and Gα13 can activate the small GTPase RhoA.
-
Rho Kinase and PKC Activation: RhoA activates Rho kinase and protein kinase C (PKC).
-
MLCP Inhibition: Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1), while PKC phosphorylates the protein kinase C-potentiated inhibitor protein of 17 kDa (CPI-17). Both phosphorylation events lead to the inhibition of MLCP.
Caption: Motilin Receptor Signaling Pathway.
Comparison with Ghrelin Receptor Signaling
Ghrelin, structurally related to motilin, also plays a role in gastrointestinal motility. However, its primary receptor, the growth hormone secretagogue receptor (GHS-R1a), signals through distinct pathways and has a different distribution in the gut. While both receptors can activate Gαq-PLC pathways, ghrelin's effects on motility are also mediated through vagal afferent pathways to the central nervous system. This compound's selectivity for the motilin receptor ensures a targeted prokinetic effect on the stomach and upper small intestine.
Caption: Ghrelin Receptor Signaling in GI Motility.
Clinical Efficacy and Pharmacodynamics
Multiple clinical trials have demonstrated the prokinetic effects of this compound in various populations, including healthy volunteers, critically ill patients with feed intolerance, and individuals with type 1 diabetes and gastroparesis.
Table 1: Effect of this compound on Gastric Emptying Half-Time (t1/2) in Patients with Type 1 Diabetes and Gastroparesis
| Dose | Mean Change from Placebo in t1/2 (minutes) | 95% Confidence Interval | Percentage Improvement | p-value |
| 25 mg | -39 | N/A | 27% | Not Significant |
| 50 mg | -39 | N/A | 27% | Not Significant |
| 125 mg | -95 | -156.8, -34.2 | 65% | < 0.05 |
| Data from a randomized, double-blind, placebo-controlled, crossover study. |
Table 2: Effect of this compound on Gastric Emptying in Healthy Volunteers and Critically Ill Patients
| Population | Dose | Effect on Gastric Emptying |
| Healthy Volunteers | 50-150 mg (single dose) | 30-40% acceleration |
| Healthy Volunteers | 50-125 mg (14-day repeat dose) | 30-40% acceleration |
| Type 1 Diabetes with Gastroparesis | 125 mg (single dose) | 35-60% acceleration |
| Critically Ill, Feed-Intolerant | 50 mg (single enteral dose) | Accelerated gastric emptying (pre-treatment t1/2: 121 min vs. post-treatment t1/2: 65 min) |
| Data compiled from multiple clinical studies. |
Pharmacokinetics
This compound is well-absorbed orally and exhibits a linear and approximately dose-proportional pharmacokinetic profile.
Table 3: Pharmacokinetic Parameters of this compound in Patients with Type 1 Diabetes and Gastroparesis
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng.hr/mL) | t1/2 (hr) |
| 25 mg | 171 ± 72 | 3.0 (2.0-4.0) | 2276 ± 864 | ~32 |
| 50 mg | 354 ± 204 | 3.0 (2.0-4.0) | 5110 ± 2911 | ~32 |
| 125 mg | 703 ± 276 | 4.0 (2.0-4.0) | 11468 ± 4596 | ~32 |
| Values are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Half-life (t1/2) was approximately 32 hours. |
Experimental Protocols
The clinical efficacy and pharmacokinetic profile of this compound have been established through a series of well-controlled clinical trials employing standardized methodologies.
Measurement of Gastric Emptying: The 13C-Octanoic Acid Breath Test
This non-invasive test is a widely accepted method for measuring solid-phase gastric emptying.
Protocol:
-
Fasting: Subjects fast overnight for at least 8-10 hours.
-
Test Meal: A standardized meal, typically consisting of a scrambled egg labeled with 13C-octanoic acid, two slices of white bread, and a specified amount of margarine and water, is consumed within 10 minutes.
-
Breath Sample Collection: Baseline breath samples are collected before the meal. Post-ingestion, breath samples are collected at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours) into collection bags.
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Interpretation: The rate of 13CO2 excretion in the breath reflects the rate at which the 13C-octanoic acid is emptied from the stomach, absorbed in the small intestine, and metabolized in the liver. Mathematical models are used to calculate gastric emptying parameters, including the half-emptying time (t1/2) and the lag phase (tlag).
a detailed overview of the downstream signaling pathways of Camicinal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Camicinal (GSK962040) is a potent and selective small-molecule agonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract.[1][2][3] Its prokinetic properties, particularly the ability to stimulate gastric emptying, have positioned it as a therapeutic candidate for gastroparesis and other disorders of GI motility.[1][3] This technical guide provides a detailed overview of the downstream signaling pathways activated by this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
Molecular Interaction and Receptor Activation
This compound selectively binds to and activates the motilin receptor, a Class A GPCR that is endogenously activated by the 22-amino acid peptide motilin.[2][4] Unlike macrolide agonists like erythromycin, this compound is a non-motilide compound, a characteristic that may offer a more favorable profile regarding antibiotic resistance and receptor desensitization.[2][5]
Potency and Selectivity
The potency of this compound at the human motilin receptor has been determined using functional assays that measure the downstream consequences of receptor activation. A key study by Sanger et al. (2009) established the potency of this compound in a fluorescence-based calcium mobilization assay.[2]
| Compound | Receptor | Assay Type | Readout | pEC50 | EC50 (nM) |
| This compound (GSK962040) | Human Motilin | Calcium Mobilization | Intracellular Ca²⁺ | 7.9 | ~12.6 |
| Erythromycin | Human Motilin | Calcium Mobilization | Intracellular Ca²⁺ | 7.3 | ~50.1 |
Table 1: Potency of this compound at the Human Motilin Receptor. Data sourced from Sanger et al., 2009.[2]
This compound has demonstrated high selectivity for the motilin receptor, with no significant activity observed at a wide range of other receptors, ion channels, and enzymes, including the structurally related ghrelin receptor.[2]
Primary Signaling Cascade: The Gαq/11 Pathway
The motilin receptor is established to couple primarily to the Gαq/11 family of G proteins. Activation of the receptor by this compound initiates a well-defined signaling cascade, leading to smooth muscle contraction.
Phospholipase C Activation and Second Messenger Production
Upon activation by this compound, the Gαq subunit of the G protein dissociates and activates Phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): Remains embedded in the plasma membrane.
Calcium Mobilization and Protein Kinase C Activation
IP₃ binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP₃R channel, leading to a rapid influx of stored Ca²⁺ into the cytoplasm. The resulting increase in cytosolic Ca²⁺ concentration, in concert with DAG, activates conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, contributing to the cellular response, including smooth muscle contraction.
RhoA-Mediated Pathway and Myosin Light Chain Phosphorylation
For sustained smooth muscle contraction, a secondary pathway involving the small GTPase RhoA is crucial. This pathway modulates the activity of myosin light chain phosphatase, thereby sensitizing the contractile apparatus to Ca²⁺.
RhoA Activation
Gαq (and potentially Gα12/13) can activate Rho guanine nucleotide exchange factors (RhoGEFs). These RhoGEFs, in turn, activate RhoA by catalyzing the exchange of GDP for GTP. GTP-bound RhoA is the active form of the protein.
Inhibition of Myosin Light Chain Phosphatase
Active RhoA binds to and activates Rho-associated kinase (ROCK). ROCK then phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits the phosphatase's activity.
Myosin Light Chain Phosphorylation and Contraction
Smooth muscle contraction is directly triggered by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). This phosphorylation is catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC remains in its phosphorylated state for a longer duration, leading to sustained muscle contraction.
Experimental Protocols
The characterization of this compound's downstream signaling pathways relies on a suite of in vitro assays. Below are outlines of the key experimental methodologies.
Calcium Mobilization Assay (FLIPR)
This assay is fundamental for determining the potency of motilin receptor agonists.
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human motilin receptor.
-
Procedure:
-
Cells are seeded in 96- or 384-well microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free Ca²⁺.
-
A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is monitored in real-time.
-
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures a product of the PLC-mediated signaling cascade.
-
Objective: To quantify the production of inositol phosphates (typically the stable metabolite IP₁) following receptor activation.
-
Procedure:
-
Cells expressing the motilin receptor are incubated with myo-[³H]-inositol to radiolabel the cellular phosphoinositide pool.
-
Cells are washed and then stimulated with this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP₁).
-
The reaction is terminated, and the cells are lysed.
-
Radiolabeled inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of radioactivity in the IP fraction is quantified by scintillation counting.
-
-
Alternative Method: Homogeneous Time-Resolved Fluorescence (HTRF) assays are a non-radioactive alternative that uses a competitive immunoassay format to detect IP₁.
RhoA Activation Assay (G-LISA® or Pull-down)
This assay measures the level of active, GTP-bound RhoA.
-
Objective: To determine if this compound treatment leads to an increase in active RhoA.
-
Procedure (Pull-down):
-
Cells are serum-starved and then stimulated with this compound for a defined period.
-
Cells are lysed in a buffer that preserves the GTP-bound state of GTPases.
-
Cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin), which specifically binds to GTP-RhoA.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down GTP-RhoA is detected and quantified by Western blotting using a RhoA-specific antibody.
-
-
Alternative Method: G-LISA® is an ELISA-based assay where lysates are added to a 96-well plate coated with the Rho-GTP-binding protein. Active RhoA binds to the plate and is detected with a specific antibody and a colorimetric or chemiluminescent readout.
Myosin Light Chain (MLC) Phosphorylation Assay
This assay provides a readout of the final step leading to smooth muscle contraction.
-
Objective: To measure the level of phosphorylated MLC in response to this compound.
-
Procedure (Western Blot):
-
Smooth muscle cells or tissue strips are treated with this compound.
-
The cells or tissues are rapidly frozen and lysed in a buffer containing phosphatase inhibitors.
-
Proteins are separated by SDS-PAGE, often using Phos-tag™ gels which retard the migration of phosphorylated proteins, allowing for separation of phosphorylated and unphosphorylated MLC.
-
Proteins are transferred to a membrane and probed with antibodies specific for total MLC and phospho-MLC (e.g., phospho-Ser19).
-
The ratio of phosphorylated MLC to total MLC is quantified by densitometry.
-
Conclusion
This compound exerts its prokinetic effects through the selective activation of the motilin receptor. This initiates a cascade of downstream signaling events, dominated by the Gαq/11 pathway. The subsequent activation of PLC, generation of IP₃ and DAG, and release of intracellular calcium are the primary drivers of the initial contractile response. This is further sustained and sensitized by the activation of the RhoA/ROCK pathway, which inhibits myosin light chain phosphatase. The quantitative understanding of these pathways, derived from the experimental protocols outlined, is crucial for the continued development and clinical application of this compound and other motilin receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
The Prokinetic Agent Camicinal: A Deep Dive into its Interaction with Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic properties, particularly in the context of gastroparesis. A significant body of evidence indicates that the primary mechanism through which this compound exerts its effects on gastrointestinal motility is through the positive modulation of cholinergic pathways within the enteric nervous system. This technical guide provides a comprehensive overview of the interaction between this compound and cholinergic signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction
Gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents aim to enhance gastrointestinal motility, and among these, motilin receptor agonists have shown promise. Motilin, an endocrine hormone, plays a crucial role in initiating the migrating motor complex (MMC), the cyclical pattern of gastrointestinal motility during the fasting state. This compound, by mimicking the action of motilin, stimulates gastric emptying.[1] A key aspect of its mechanism of action is the potentiation of cholinergic neurotransmission, the focus of this guide.
Mechanism of Action: this compound and the Cholinergic System
This compound is a selective agonist for the motilin receptor, a G protein-coupled receptor (GPCR) found on enteric neurons and smooth muscle cells.[1][2] Evidence strongly suggests that this compound's prokinetic effects are primarily mediated through the stimulation of presynaptic cholinergic neurons in the myenteric plexus.[3] This leads to an increased release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut. The released ACh then acts on muscarinic receptors (predominantly M3) on gastrointestinal smooth muscle cells, triggering contraction and enhancing motility.[4]
The signaling cascade initiated by this compound binding to the motilin receptor on enteric neurons is believed to involve the activation of a Gq protein.[3][5] This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, elevating cytosolic calcium levels. This increase in intracellular calcium is a critical step in promoting the exocytosis of acetylcholine-containing vesicles from the presynaptic nerve terminal.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's activity and its interaction with cholinergic pathways.
Table 1: Potency and Efficacy of this compound (GSK962040)
| Parameter | Species/System | Value | Reference(s) |
| pEC50 at human motilin receptor | Recombinant human receptors | 7.9 | [4][6] |
| Facilitation of cholinergically mediated contractions (maximum) | Rabbit gastric antrum | 248 ± 47% at 3 µmol L⁻¹ | [4][6] |
| Induction of gastric Phase III contractions (150 mg dose) | Healthy human volunteers | 39% (vs. 12% for placebo) | [7] |
| Acceleration of Gastric Emptying Time (GET) (125 mg dose) | Healthy human volunteers | -115.4 min (95% CI: -194.4, -36.4) | [8] |
| Acceleration of Gastric Emptying (50 mg dose) | Feed-intolerant critically ill patients | Trend towards acceleration (pre-treatment BTt1/2 117 min vs. post-treatment 76 min) | [9][10] |
Table 2: Clinical Observations of this compound's Prokinetic Effects
| Study Population | Dose(s) | Key Findings | Reference(s) |
| Healthy Volunteers | 50 mg and 150 mg | 150 mg significantly increased the occurrence of gastric phase III contractions. | [7] |
| Healthy Volunteers | 125 mg | Accelerated gastric emptying time. | [8] |
| Feed-intolerant critically ill patients | 50 mg | When absorbed, accelerated gastric emptying and increased glucose absorption. | [9][10] |
| Type 1 Diabetes with slow gastric emptying | Not specified | Accelerated gastric emptying by 35-60%. | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Cholinergic Facilitation
The following diagram illustrates the proposed signaling cascade from this compound's interaction with the motilin receptor on a presynaptic cholinergic neuron to the contraction of a smooth muscle cell.
Caption: this compound's interaction with the cholinergic pathway.
Experimental Workflow: In Vitro Assessment of Cholinergic Facilitation
This diagram outlines a typical experimental workflow to investigate the potentiation of cholinergically mediated muscle contractions by this compound in isolated gastrointestinal tissue.
Caption: Workflow for in vitro muscle contraction assay.
Detailed Experimental Protocols
In Vitro Assessment of Cholinergically-Mediated Contractions in Gastric Tissue
This protocol is adapted from methodologies used to study the effects of motilin agonists on gastrointestinal muscle strips.[4][6]
Objective: To determine if this compound potentiates neurally-mediated contractions of gastric smooth muscle.
Materials:
-
Freshly obtained gastric antrum tissue (e.g., from rabbit or human surgical resection).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Organ bath system with force-displacement transducers.
-
Electrical field stimulation (EFS) electrodes.
-
This compound (GSK962040) stock solution.
-
Vehicle control (e.g., DMSO).
-
Atropine and Tetrodotoxin (for validation of cholinergic and neural responses).
Procedure:
-
Tissue Preparation:
-
Immediately place the gastric antrum tissue in ice-cold Krebs-Henseleit solution.
-
Dissect circular muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.
-
-
Experimental Protocol:
-
Validation: Confirm that contractions evoked by EFS are of neural and cholinergic origin by demonstrating their abolition with tetrodotoxin (a neurotoxin) and atropine (a muscarinic antagonist), respectively.
-
Baseline Contractions: Elicit baseline contractions using EFS with optimized parameters (e.g., 0.5 ms pulse duration, 5 Hz frequency, 10 s train duration, supramaximal voltage).
-
Drug Application: Add this compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle to the organ baths and incubate for a predetermined period (e.g., 20-30 minutes).
-
Post-treatment Contractions: Repeat the EFS protocol in the presence of this compound or vehicle.
-
-
Data Analysis:
-
Measure the amplitude of the EFS-evoked contractions before and after the addition of this compound or vehicle.
-
Express the post-treatment contraction amplitude as a percentage of the baseline contraction.
-
Construct a concentration-response curve for this compound's facilitatory effect and determine the EC50 value.
-
Measurement of Acetylcholine Release from Myenteric Plexus Preparations
This protocol is a generalized method based on techniques for measuring neurotransmitter release from enteric neurons.[11][12][13]
Objective: To directly quantify the effect of this compound on acetylcholine release from myenteric plexus neurons.
Materials:
-
Longitudinal muscle-myenteric plexus (LMMP) preparations from the small intestine (e.g., guinea pig ileum).
-
Krebs solution.
-
[³H]-Choline.
-
Scintillation counter and vials.
-
This compound (GSK962040) stock solution.
-
High-potassium Krebs solution (for depolarization-induced release).
-
Physostigmine or neostigmine (acetylcholinesterase inhibitor).
Procedure:
-
Tissue Preparation and Loading:
-
Dissect LMMP preparations and incubate them in Krebs solution containing [³H]-choline to allow for its uptake and conversion to [³H]-acetylcholine.
-
Wash the preparations repeatedly with fresh Krebs solution to remove excess unincorporated [³H]-choline.
-
-
Superfusion and Sample Collection:
-
Place the LMMP preparations in a superfusion chamber and perfuse with Krebs solution containing an acetylcholinesterase inhibitor (to prevent ACh degradation) at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).
-
-
Stimulation and Drug Application:
-
Basal Release: Collect several initial fractions to establish the basal rate of [³H]-acetylcholine release.
-
Stimulated Release (S1): Induce neurotransmitter release by a brief period of electrical field stimulation or by perfusion with high-potassium Krebs solution.
-
Drug Incubation: Introduce this compound at the desired concentration into the superfusion medium.
-
Stimulated Release (S2): Repeat the stimulation protocol in the presence of this compound.
-
-
Quantification and Data Analysis:
-
Determine the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release of [³H]-acetylcholine for each sample.
-
Express the stimulated release during S2 as a ratio of the release during S1 (S2/S1 ratio).
-
Compare the S2/S1 ratios in the presence and absence of this compound to determine its effect on acetylcholine release.
-
Conclusion
References
- 1. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manometric evaluation of the motilin receptor agonist this compound (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a novel motilin agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired acetylcholine release from the myenteric plexus of Trichinella-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presynaptic modulation of cholinergic neurotransmission in the human proximal stomach - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK962040 (Camicinal): A Motilin Receptor Agonist for Gastrointestinal Motility Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK962040, also known as camicinal, is a potent and selective small molecule motilin receptor agonist that was developed for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[1][2][3] Unlike macrolide antibiotics such as erythromycin, which also act on the motilin receptor, this compound was designed to be devoid of antibiotic activity, thereby offering a more targeted therapeutic approach with a potentially better long-term safety profile.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of GSK962040, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
It is important to clarify that GSK962040 is a motilin receptor agonist and is not a RIPK1 inhibitor. Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors are a distinct class of molecules being investigated for their role in modulating necroptosis and inflammation in various diseases.[4][5]
Discovery and Preclinical Development
The development of GSK962040 was driven by the clinical need for a safe and effective prokinetic agent.[3] The discovery process utilized recombinant human motilin receptors to identify a non-motilide structure that selectively activates the receptor, leading to the identification of this compound.[1][2]
Preclinical Pharmacology
Preclinical studies in various animal models were conducted to establish the prokinetic activity of GSK962040.
Table 1: Preclinical In Vitro Activity of GSK962040
| Species/Tissue | Assay | Parameter | Value |
| Human | Recombinant Motilin Receptor | pEC50 | 7.9 |
| Rabbit | Gastric Antrum (Circular Muscle) | Cholinergic Contraction Facilitation | Maximum of 248 ± 47% at 3 µmol/L |
| Dog | Recombinant Motilin Receptor | pEC50 | 5.79 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Preclinical In Vivo Activity of GSK962040
| Species | Dosing | Primary Outcome | Result |
| Rabbit | 5 mg/kg (intravenous) | Increased fecal output over 2 hours | Significant increase compared to control |
| Dog | 3 mg/kg and 6 mg/kg (intravenous) | Induction of phasic gastroduodenal contractions | Dose-related duration of 48 min and 173 min, respectively |
Experimental Protocols
In Vitro Cholinergic Contraction Assay (Rabbit Gastric Antrum) [1]
-
Tissue Preparation: Circular muscle strips from the rabbit gastric antrum were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Stimulation: Electrical field stimulation (EFS) was used to evoke cholinergic contractions.
-
Drug Application: GSK962040 was added to the organ baths at varying concentrations (300 nmol/L to 10 µmol/L).
-
Measurement: The amplitude of cholinergic-mediated contractions was measured before and after the addition of GSK962040.
In Vivo Gastroduodenal Motility Assay (Dog) [3]
-
Animal Model: Fasted dogs were surgically implanted with strain gauges on the stomach and duodenum to measure muscle contractions.
-
Drug Administration: GSK962040 was administered intravenously at doses of 3 and 6 mg/kg.
-
Data Collection: Contractile activity was recorded continuously. Blood samples were collected to measure plasma concentrations of GSK962040 via HPLC-MS/MS.
-
Analysis: The duration of induced phasic contractions and the return of the migrating motor complex (MMC) were assessed.
Mechanism of Action
GSK962040 exerts its prokinetic effects by acting as a selective agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR) found on enteric neurons and smooth muscle cells of the gut.[6][7]
Signaling Pathway
Activation of the motilin receptor by GSK962040 is believed to primarily facilitate the release of acetylcholine (ACh) from cholinergic motor nerves in the gut.[1] This pre-junctional mechanism enhances the amplitude of cholinergically mediated contractions, thereby stimulating gastrointestinal motility.[1] The signaling cascade initiated by motilin receptor activation involves the activation of Gq and G13 proteins, leading to phosphoinositide hydrolysis, an increase in intracellular calcium, and subsequent smooth muscle contraction.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. d-nb.info [d-nb.info]
- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Motilin Receptors in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the motilin receptor's critical role in regulating gastrointestinal (GI) motility. It delves into the molecular mechanisms, signaling pathways, and physiological functions orchestrated by this G protein-coupled receptor (GPCR). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction to Motilin and its Receptor
Motilin is a 22-amino acid peptide hormone, primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1][2] Its release is cyclical during the fasting state and plays a pivotal role in initiating the migrating motor complex (MMC), a series of powerful, propagating contractions that sweep undigested food and bacteria from the stomach and small intestine into the large intestine.[3][4] This "housekeeping" function is crucial for maintaining gut hygiene and preparing the GI tract for the next meal.[4]
The physiological effects of motilin are mediated by the motilin receptor (MTLR), also known as GPR38.[5] The MTLR is a Class A GPCR that is predominantly expressed in the gastrointestinal tract.[5][6] Its activation is a key target for prokinetic agents aimed at treating motility disorders such as gastroparesis and functional dyspepsia.[7][8]
Distribution of Motilin Receptors in the Gastrointestinal Tract
The expression of motilin receptors is not uniform throughout the GI tract, and there are species-specific differences.[5][9] In humans, motilin receptors are found on smooth muscle cells and enteric neurons within the myenteric plexus of the stomach, small intestine, and colon.[5][10] The highest concentration of these receptors is typically found in the gastric antrum and duodenum.[3][9] This distribution aligns with the origin of the MMC.[11]
In dogs, motilin receptor mRNA is most abundantly expressed in the duodenum, followed by the ileum, jejunum, proximal colon, antrum, middle colon, and distal colon.[9] Immunohistochemical studies in dogs have shown that motilin receptor immunoreactivity is localized to the enteric nervous system, specifically on nerve fibers among smooth muscles and neuronal cell bodies in the myenteric plexus, but not on the smooth muscle cells themselves.[9] In contrast, in rabbits and humans, motilin receptors are present on both enteric neurons and smooth muscle cells.[9] It is noteworthy that rodents such as mice and rats lack a functional motilin system, making them unsuitable for studying motilin receptor pharmacology unless they are transgenic models expressing the human receptor.[5][12][13]
Quantitative Data on Motilin Receptor Binding and Expression
The following tables summarize key quantitative data related to motilin receptor binding affinities and expression levels.
| Ligand | Receptor Source | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |
| Motilin | Human gastric smooth muscle cells | Radioligand Binding | 0.7 ± 0.2 nM (IC₅₀) | [11][14] |
| MA-2029 (Antagonist) | Not specified | Not specified | 4.9 nM (IC₅₀) | [15] |
| ANQ-11125 TFA (Antagonist) | Rabbit | In vitro contraction | pKd = 8.24 | [15] |
| OHM 11638 (Atilmotin; Agonist) | Not specified | Not specified | pKd = 8.94 | [15] |
Table 1: Binding Affinities of Ligands for the Motilin Receptor. This table provides a summary of the binding affinities for various agonists and antagonists of the motilin receptor.
| Species | GI Region | Method | Findings | Reference |
| Dog | Duodenum | qRT-PCR | Highest mRNA expression | [9] |
| Dog | Ileum | qRT-PCR | Second highest mRNA expression | [9] |
| Dog | Jejunum | qRT-PCR | Third highest mRNA expression | [9] |
| Dog | Proximal Colon | qRT-PCR | Fourth highest mRNA expression | [9] |
| Dog | Antrum | qRT-PCR | Fifth highest mRNA expression | [9] |
| Dog | Middle Colon | qRT-PCR | Sixth highest mRNA expression | [9] |
| Dog | Distal Colon | qRT-PCR | Lowest mRNA expression | [9] |
| Human | Duodenum, Jejunum, Colon | RNA analysis | Receptor RNA present | [5] |
| Human | Gastric Antrum | Immunohistochemistry | High receptor density on smooth muscle and enteric nerves | [5] |
Table 2: Relative Expression of Motilin Receptor mRNA in the Canine Gastrointestinal Tract. This table illustrates the differential expression of the motilin receptor along the dog's GI tract.
Signaling Pathways of Motilin Receptor Activation
Activation of the motilin receptor initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction. The primary signaling pathway involves the coupling of the receptor to heterotrimeric G proteins, specifically Gαq and Gα13.[11][14]
Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][16] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7][11] The subsequent increase in cytosolic Ca²⁺ concentration is a key trigger for smooth muscle contraction.[1][11]
The initial, transient phase of contraction is dependent on this Ca²⁺/calmodulin-dependent activation of myosin light-chain kinase (MLCK).[11][14] A more sustained contraction is mediated by a dual pathway involving both Gαq and Gα13, which leads to the activation of RhoA.[11] RhoA, in turn, activates Rho kinase and protein kinase C (PKC), which inhibit myosin light-chain phosphatase, thereby promoting a sustained contractile state.[11][14]
Motilin can also exert its effects through neural pathways. It can stimulate enteric cholinergic neurons, leading to the release of acetylcholine (ACh), which then acts on muscarinic receptors on smooth muscle cells to induce contraction. There is also evidence for the involvement of serotonin (5-HT) and vagal nerve pathways in motilin-induced motility.[6]
Caption: Motilin receptor signaling cascade leading to smooth muscle contraction.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the motilin receptor.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.[17]
-
Radioligand: [¹²⁵I]-Motilin.[17]
-
Unlabeled Ligand (for non-specific binding): Motilin or Erythromycin.[17]
-
Membrane Preparation: Homogenized membranes from a cell line (e.g., HEK293) stably expressing the human motilin receptor.[17]
-
Test Compounds: Serial dilutions of the compound of interest.[17]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of unlabeled ligand (for non-specific binding).
-
50 µL of each test compound dilution.
-
-
Add 50 µL of diluted radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, cpm) from the total binding (cpm).[17]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[17]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Contraction Studies (Organ Bath)
This protocol is used to assess the contractile effect of motilin receptor agonists on isolated GI smooth muscle strips.
Materials:
-
Tissue: Segments of gastrointestinal tissue (e.g., human gastric antrum, rabbit duodenum).[6][18]
-
Organ Bath System: With temperature control, aeration, and force-displacement transducers.
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.
-
Test Compounds: Motilin, erythromycin, or other agonists/antagonists.
Procedure:
-
Isolate smooth muscle strips from the desired region of the GI tract and mount them in the organ baths containing physiological salt solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
Record baseline contractile activity.
-
Add the test compound to the organ bath in a cumulative or non-cumulative manner, recording the change in contractile force.
-
For antagonist studies, pre-incubate the tissue with the antagonist before adding the agonist.
-
Wash the tissues thoroughly between drug additions.
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or potassium chloride).
-
Construct concentration-response curves to determine the EC₅₀ of agonists.
In Vivo Gastric Emptying Studies
This protocol is used to evaluate the prokinetic effects of motilin receptor agonists in a living organism.
Materials:
-
Animal Model: Conscious dogs or human motilin receptor transgenic mice.[13]
-
Test Meal: A standardized meal, which can be liquid or solid, often containing a non-absorbable marker (e.g., phenol red) or radiolabeled for scintigraphy.[13][19]
-
Test Compounds: Motilin receptor agonists or placebo.
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or placebo at a predetermined time before the test meal.
-
Administer the standardized test meal.
-
At various time points after the meal, measure the amount of marker remaining in the stomach. This can be done by sacrificing the animal and analyzing stomach contents (for rodent models) or by non-invasive methods like scintigraphy or breath tests in larger animals and humans.[13][19]
Data Analysis:
-
Calculate the percentage of gastric emptying at each time point.
-
Compare the gastric emptying rates between the treatment and placebo groups to determine the prokinetic effect of the test compound.
Calcium Imaging of Enteric Neurons
This technique allows for the visualization of changes in intracellular calcium concentration in enteric neurons upon motilin receptor activation, providing insights into the neural mechanisms of motilin's action.
Materials:
-
Tissue Preparation: Isolated myenteric plexus preparations from animal models (e.g., guinea pig).[20]
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[21]
-
Microscopy: A fluorescence microscope, often a confocal or spinning disk microscope, equipped with a sensitive camera.[22][23]
-
Perfusion System: To allow for the application and washout of drugs.
-
Test Compounds: Motilin or other motilin receptor agonists.
Procedure:
-
Dissect the myenteric plexus from the intestinal segment and mount it in a perfusion chamber on the microscope stage.
-
Load the neurons with the calcium indicator dye.
-
Record baseline fluorescence.
-
Perfuse the preparation with a solution containing the motilin receptor agonist.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.
Data Analysis:
-
Quantify the change in fluorescence intensity in individual neurons or neuronal populations.
-
Analyze the kinetics of the calcium response (e.g., time to peak, duration).
-
Determine the concentration-response relationship for the agonist-induced calcium signal.
The Role of Motilin Receptors in Pathophysiology and as a Therapeutic Target
Dysregulation of the motilin system has been implicated in various GI motility disorders. For instance, decreased plasma motilin levels have been observed in patients with constipation and impaired gastric motility.[5] Conversely, some patients with irritable bowel syndrome (IBS) and diabetic gastroparesis show increased plasma motilin levels.[5]
The prokinetic effects of motilin receptor agonists have made them attractive candidates for the treatment of conditions characterized by delayed gastric emptying, such as gastroparesis.[8] Erythromycin, a macrolide antibiotic, is a well-known motilin receptor agonist and is used off-label as a prokinetic agent.[4][5] However, its long-term use is limited by antibiotic resistance and the development of tachyphylaxis (a rapid decrease in response to a drug).[5]
The development of non-antibiotic motilin receptor agonists, often referred to as "motilides," represents a significant area of research.[7] These compounds aim to provide the prokinetic benefits of motilin receptor activation without the drawbacks of erythromycin.[24] Clinical trials have investigated several motilin receptor agonists, such as camicinal and GSK962040, for the treatment of gastroparesis and other motility disorders.[8][19]
Conclusion
The motilin receptor plays a fundamental role in the regulation of gastrointestinal motility, particularly in the initiation of the migrating motor complex during the interdigestive period. Its signaling pathways, involving Gq/13 proteins and subsequent calcium mobilization, are well-characterized. The development of selective agonists for the motilin receptor holds significant promise for the treatment of various GI motility disorders. A thorough understanding of the receptor's pharmacology, distribution, and signaling, as facilitated by the experimental approaches detailed in this guide, is essential for the successful development of novel and effective prokinetic therapies.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are motilin stimulants and how do they work? [synapse.patsnap.com]
- 5. reprocell.com [reprocell.com]
- 6. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Expression of Motilin Receptor in Various Parts of Gastrointestinal Tract in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. Excitatory actions of motilin on myenteric neurons of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Calcium imaging of gut activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Concurrent Imaging of Receptor Trafficking and Calcium Dynamics by Spinning Disk Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. Motilin and ghrelin as prokinetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Camicinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (GSK962040) is a potent and selective, small-molecule motilin receptor agonist that was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders, such as gastroparesis.[1][2] Unlike macrolide antibiotics (e.g., erythromycin) which also possess motilin agonist activity, this compound is a non-macrolide compound, designed to offer a more specific mechanism of action and potentially a better safety profile.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its prokinetic effects by selectively activating the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[2][3] The activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal contractility and coordinated motility, particularly in the stomach and upper small intestine.[1]
Motilin Receptor Signaling Pathway
Upon binding of an agonist like this compound, the motilin receptor couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate myosin light-chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction.
Preclinical Pharmacodynamics
The prokinetic effects of this compound have been demonstrated in a variety of in vitro and in vivo preclinical models. Notably, as rodents lack a functional motilin system, these studies have primarily been conducted in species such as rabbits and dogs.[4]
In Vitro Studies
Receptor Binding and Activation:
This compound is a potent agonist at the human motilin receptor. In studies using recombinant human motilin receptors, this compound demonstrated a pEC50 of 7.9. For comparison, the pEC50 for erythromycin in the same assay was 7.3.[5] In studies with the canine motilin receptor, this compound showed a pEC50 of 5.79 with an intrinsic activity of 0.72 compared to [Nle13]-motilin.[6]
Table 1: In Vitro Activity of this compound at Motilin Receptors
| Species | Receptor Type | Parameter | Value |
| Human | Recombinant | pEC50 | 7.9 |
| Dog | Recombinant | pEC50 | 5.79 |
| Dog | Recombinant | Intrinsic Activity | 0.72 |
Gastrointestinal Tissue Contractility:
In isolated rabbit gastric antrum preparations, this compound (300 nmol L⁻¹ - 10 µmol L⁻¹) caused a sustained facilitation of the amplitude of cholinergically mediated contractions, with a maximum effect of 248 ± 47% at 3 µmol L⁻¹.[5] In human isolated stomach tissue, this compound (10 µmol L⁻¹) induced muscle contractions of a similar amplitude to erythromycin (10 µmol L⁻¹) and [Nle13]-motilin (100 nmol L⁻¹).[5]
Experimental Protocol: In Vitro Gastrointestinal Contractility Assay
A standard protocol for assessing the contractile effects of a motilin agonist on isolated gastrointestinal tissue involves the following steps:
-
Tissue Preparation: A segment of gastrointestinal tissue (e.g., rabbit gastric antrum) is dissected and placed in a bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Mounting: The tissue is mounted between two hooks, one fixed and the other connected to an isometric force transducer to measure muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a resting tension.
-
Stimulation: The tissue is stimulated with a contractile agent (e.g., acetylcholine or electrical field stimulation) to establish a baseline response.
-
Drug Application: this compound is added to the bath in increasing concentrations, and the resulting changes in muscle contraction are recorded.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
In Vivo Studies
Gastrointestinal Motility in Dogs:
In conscious dogs instrumented with strain gauges, intravenous administration of this compound induced dose-dependent phasic contractions in the gastroduodenal region.[6] Doses of 3 and 6 mg/kg resulted in contractions lasting for 48 and 173 minutes, respectively, which were associated with mean plasma concentrations greater than 1.14 µmol L⁻¹.[6] Following the cessation of the drug's effect, normal migrating motor complex (MMC) activity returned.[6]
Table 2: In Vivo Effects of Intravenous this compound on Gastroduodenal Motility in Conscious Dogs
| Dose (mg/kg) | Duration of Phasic Contractions (min) |
| 3 | 48 |
| 6 | 173 |
Gastrointestinal Transit in Rabbits:
In conscious rabbits, an intravenous dose of 5 mg/kg of this compound significantly increased fecal output over a 2-hour period, indicating a prokinetic effect on the lower gastrointestinal tract in this species.[5]
Preclinical Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for this compound across multiple species is not publicly available, it has been stated that the absorption, distribution, metabolism, and elimination (ADME) of this compound have been investigated in non-clinical species through a series of oral and intravenous studies.[7]
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data Not Publicly Available)
| Species | Route | Dose | Cmax | Tmax | AUC | Half-life |
| Rat | ||||||
| Rabbit | ||||||
| Dog |
Note: Specific quantitative data for the parameters in this table are not available in the public domain.
Preclinical Safety Pharmacology
Safety pharmacology studies, including assessments of the cardiovascular, respiratory, and central nervous systems, have been conducted for this compound.[7] While detailed results from these preclinical studies are not publicly available, early clinical trials in healthy volunteers with single ascending doses (1 to 150 mg) and 14-day repeated doses (10 to 125 mg daily) have shown that this compound was well tolerated with no clinically significant abnormal vital sign measurements or ECG changes.[7] In a study with critically ill patients, no effect on the QTc interval was found.[8]
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a selective motilin receptor agonist with potent prokinetic effects in relevant animal models. In vitro studies have demonstrated its high affinity and activity at the human motilin receptor and its ability to induce contractions in gastrointestinal tissues. In vivo studies in dogs and rabbits have confirmed its ability to stimulate gastrointestinal motility. While detailed preclinical pharmacokinetic and safety pharmacology data are not fully available in the public literature, the progression of this compound into clinical trials suggests a favorable preclinical profile. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. reprocell.com [reprocell.com]
- 3. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d-nb.info [d-nb.info]
In Vitro Characterization of Camicinal's Prokinetic Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that was developed as a prokinetic agent for the treatment of gastrointestinal motility disorders, such as gastroparesis. Unlike macrolide antibiotics that also possess motilin agonist activity (e.g., erythromycin), this compound is a non-antibiotic compound, designed to offer a more targeted therapeutic action with a reduced risk of antibiotic resistance. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, focusing on its interaction with the motilin receptor and its effects on gastrointestinal smooth muscle preparations.
Mechanism of Action
This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR) found on enteric neurons and smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been determined through various assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value | Species | Reference |
| Receptor Binding/Functional Assay | pEC50 at motilin receptor | 7.9 | Human (recombinant) | [1][2] |
| Selectivity | Activity at other receptors, ion channels, and enzymes | No significant activity | Not specified | [1][2] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
Motilin Receptor Functional Assay
Objective: To determine the potency of this compound as a motilin receptor agonist.
Methodology:
-
Cell Line: A stable cell line expressing the recombinant human motilin receptor is used.
-
Assay Principle: The assay measures the functional response following receptor activation, which is typically a change in intracellular second messenger concentration, such as calcium mobilization.
-
Procedure:
-
Cells are cultured and plated in a suitable microplate format.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response), from which the pEC50 is calculated.[1][2]
Isolated Tissue Contractility Assays
Objective: To evaluate the effect of this compound on the contractility of gastrointestinal smooth muscle.
Methodology:
-
Tissue Preparation: Strips of gastric antrum are obtained from rabbits or humans. These tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O2, 5% CO2).
-
Contraction Measurement: The muscle strips are connected to isometric force transducers to record contractile activity.
-
Experimental Conditions:
-
Direct Muscle Contraction: Increasing concentrations of this compound are added to the organ bath to assess its direct effect on smooth muscle contraction.
-
Facilitation of Cholinergic Contractions: The tissue is subjected to electrical field stimulation (EFS) to induce cholinergic nerve-mediated contractions. This compound is then added to determine its ability to modulate these neurally-mediated contractions.
-
-
Data Analysis: The amplitude and frequency of contractions are measured and compared before and after the addition of this compound.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the motilin receptor signaling pathway activated by this compound and a typical experimental workflow for its in vitro characterization.
Caption: Motilin Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
References
Methodological & Application
Application Notes: Camicinal Motilin Receptor Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic effects in treating conditions such as gastroparesis.[1][2] The motilin receptor, a G protein-coupled receptor (GPCR), is a key target in the regulation of gastrointestinal motility.[3] Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction and promotes gastric emptying.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human motilin receptor. Additionally, it outlines the primary signaling pathway of the motilin receptor and presents comparative data for motilin receptor agonists.
Introduction
The motilin receptor (MTLR) is predominantly expressed in the gastrointestinal tract, where it plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that occur during the fasting state to move undigested material through the gut.[2] Motilin, a 22-amino acid peptide hormone, is the endogenous ligand for this receptor. The development of small-molecule agonists like this compound offers a therapeutic strategy for conditions characterized by delayed gastric emptying.[1][2]
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. These assays are highly sensitive and provide robust data on binding affinity, which is a critical parameter in drug discovery and development. The following protocol describes a competitive binding assay format, which measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the motilin receptor.
Motilin Receptor Signaling Pathway
The motilin receptor is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to the contraction of smooth muscle cells in the gastrointestinal tract.
Caption: Motilin Receptor Gq Signaling Pathway.
Quantitative Data Summary
The following table summarizes the potency of this compound and other motilin receptor agonists at the human motilin receptor. Potency is expressed as the pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
| Compound | Agonist Potency (pEC50) at human Motilin Receptor | Reference |
| This compound (GSK962040) | 7.9 | [5] |
| Erythromycin | 7.3 | [5] |
Note: pEC50 values are derived from functional assays, which measure the response elicited by the agonist, and are a strong indicator of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the motilin receptor using a competitive radioligand binding assay with membrane preparations from cells expressing the receptor.
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [¹²⁵I]-Motilin (or other suitable radiolabeled motilin receptor ligand). The concentration used should be at or below its dissociation constant (Kd).
-
Unlabeled Ligand (for Non-Specific Binding): Motilin or Erythromycin at a high concentration (e.g., 1 µM).
-
Test Compound: this compound or other compounds of interest, prepared in serial dilutions.
-
Membrane Preparation: Homogenized cell membranes from a stable cell line expressing the human motilin receptor (e.g., HEK293 cells).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).
-
Plate Sealers.
-
Scintillation Cocktail.
-
Cell Harvester.
-
Scintillation Counter.
-
Blocking Agent: 0.5% polyethyleneimine (PEI) for pre-soaking the filter plate.
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Assay Procedure
-
Preparation:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Dilute the radioligand and the membrane preparation to their final concentrations in the assay buffer. Keep on ice.
-
Pre-soak the 96-well glass fiber filter plate in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
-
Incubation:
-
In a 96-well reaction plate, add the following to the appropriate wells (in triplicate):
-
Total Binding (TB): 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of high-concentration unlabeled ligand.
-
Test Compound: 50 µL of each serial dilution of this compound.
-
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Seal the plate and incubate for 90 minutes at room temperature with gentle agitation. The incubation time should be sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Rapidly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Determine IC50:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibitor Constant (Ki):
-
The Ki value, which represents the binding affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding assay.
-
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient blocking of non-specific sites. | Ensure filter plate is adequately pre-soaked in PEI. Include BSA in the assay buffer. | |
| Low Total Binding | Degraded radioligand or receptor preparation. | Use fresh aliquots of radioligand and ensure proper storage of membranes. |
| Insufficient incubation time. | Perform a time-course experiment to determine the time to reach binding equilibrium. | |
| High Well-to-Well Variability | Inaccurate pipetting or inconsistent washing. | Ensure proper mixing of reagents and consistent, rapid washing steps. |
Conclusion
This application note provides a comprehensive protocol for conducting a motilin receptor binding assay to evaluate compounds like this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the binding affinity of novel motilin receptor agonists, which is essential for advancing the development of new prokinetic therapies. The provided diagrams and data tables serve as valuable resources for understanding the receptor's signaling pathway and the comparative potency of known agonists.
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gastric Emptying with the ¹³C-Octanoic Acid Breath Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ¹³C-octanoic acid breath test is a non-invasive and safe method for quantitatively measuring the gastric emptying rate of solid food.[1][2] This technique utilizes a non-radioactive stable isotope, ¹³C, making it suitable for repeated use and for studies involving vulnerable populations, including children and pregnant women.[3][4] The principle of the test is based on the incorporation of ¹³C-octanoic acid into a solid meal. After ingestion, the emptying of the meal from the stomach into the duodenum is the rate-limiting step for the subsequent absorption of ¹³C-octanoic acid in the small intestine and its metabolism in the liver.[1][2] In the liver, ¹³C-octanoic acid is oxidized to ¹³CO₂, which then enters the bicarbonate pool and is exhaled in the breath.[1][2] The rate of ¹³CO₂ appearance in the breath directly reflects the rate of gastric emptying.[1][3] This method has been validated against scintigraphy, the traditional gold standard for measuring gastric emptying.[2]
Physiological Pathway of ¹³C-Octanoic Acid
Caption: Physiological pathway of ¹³C-octanoic acid after ingestion.
Experimental Protocol
This protocol outlines the standardized procedure for conducting the ¹³C-octanoic acid breath test.
1. Subject Preparation
-
Subjects should fast for a minimum of 10-12 hours overnight before the test.[1][3]
-
A 48-hour exclusion period for certain foods and drugs that may alter gastric emptying is recommended.[3]
-
Subjects should refrain from smoking, sleeping, and strenuous physical activity during the test.[3]
-
Record the subject's weight and height to calculate body surface area for data analysis.[3]
2. Standardized Test Meal
A standardized meal is crucial for the comparability of results.[1]
-
Composition:
-
Preparation:
-
Separate the egg yolk from the white.
-
Inject or thoroughly mix the ¹³C-octanoic acid (e.g., 91.4 μl) with the egg yolk.[1]
-
Lightly beat the egg white and combine it with the labeled yolk.
-
Cook the mixture to prepare a scrambled egg.
-
Serve the scrambled egg with two slices of buttered/margarined white bread.
-
-
Administration:
3. Breath Sample Collection
-
Baseline Sample (t=0): Collect a baseline breath sample before the subject consumes the test meal.[1][3]
-
Sampling Schedule:
-
Collection Method:
-
Use collection bags or tubes.
-
Ensure the subject exhales normally into the collection device.
-
¹³C-Octanoic Acid Breath Test Workflow
Caption: Workflow for the ¹³C-octanoic acid breath test.
4. Sample Analysis
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[1][7]
-
The results are typically expressed as a delta (δ) value relative to a standard (Pee Dee Belemnite).[1]
5. Data Presentation and Analysis
The primary outcomes of the ¹³C-octanoic acid breath test are parameters that describe the gastric emptying curve. These are derived by fitting the ¹³CO₂ excretion data to a mathematical model.[2]
| Parameter | Description | Typical Normal Value (250 kcal meal) |
| t½ (min) | Gastric Half-Emptying Time: The time required for 50% of the labeled meal to empty from the stomach. | 72 ± 22 minutes (corrected to scintigraphy)[7] |
| tlag (min) | Lag Phase Time: The time to reach the maximum rate of ¹³CO₂ excretion, representing the initial phase before significant emptying occurs. | 32 ± 20 minutes (corrected to scintigraphy)[7] |
| GEC | Gastric Emptying Coefficient: A parameter derived from the curve fitting that reflects the overall emptying rate. | Varies by analysis software. |
Note: It is strongly recommended that each laboratory establishes its own reference values based on the specific test meal and population being studied.[7]
Applications in Research and Drug Development
-
Pharmacodynamic Studies: To assess the effect of prokinetic or anti-motility drugs on gastric emptying.[2]
-
Disease Pathophysiology: To investigate gastric emptying in conditions such as gastroparesis, functional dyspepsia, and diabetes.[3]
-
Nutritional Studies: To understand how different food compositions, structures, and macronutrients influence the rate of gastric emptying.[3]
The ¹³C-octanoic acid breath test is a reliable, non-invasive, and safe tool for the measurement of solid-phase gastric emptying. Adherence to a standardized protocol is essential for obtaining accurate and reproducible results. This method is highly valuable in both clinical and research settings for understanding gastric physiology and the effects of pharmacological and nutritional interventions.
References
- 1. digestivehealth.org.au [digestivehealth.org.au]
- 2. europeanreview.org [europeanreview.org]
- 3. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procedures in the 13C octanoic acid breath test for measurement of gastric emptying: analysis using Bland-Altman methods - CentAUR [centaur.reading.ac.uk]
- 7. kibion.se [kibion.se]
Application Notes and Protocols for In Vivo Efficacy Studies of Camicinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (GSK962040) is a potent and selective small-molecule motilin receptor agonist.[1] The motilin receptor is a G protein-coupled receptor found in the gastrointestinal (GI) tract that, when activated, stimulates GI motility.[2] this compound mimics the action of the endogenous ligand motilin, promoting gastric emptying and intestinal transit.[1][2] This makes it a promising therapeutic candidate for disorders characterized by delayed gastric emptying, such as gastroparesis and gastroesophageal reflux disease (GERD).[3][4]
These application notes provide detailed protocols for establishing and utilizing relevant in vivo models to assess the efficacy of this compound. The protocols are designed to be comprehensive, guiding researchers through animal model selection, experimental procedures, and data analysis.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the motilin receptor, which is predominantly expressed on smooth muscle cells and enteric neurons of the GI tract. Activation of the motilin receptor by this compound is thought to increase enteric cholinergic activity.[5] This leads to enhanced coordinated contractions of the gastric antrum and duodenum, accelerating gastric emptying.
Preclinical Efficacy Data Summary
The following tables summarize the available quantitative data from preclinical in vivo studies of this compound.
Table 1: Efficacy of this compound in a Rabbit Model of Gastrointestinal Motility
| Species | Model | Drug/Dose | Route | Efficacy Endpoint | Result |
| Rabbit | Conscious | This compound (5 mg/kg) | IV | Fecal Output | Significantly increased over a 2-hour period |
| Rabbit | Conscious | Erythromycin (10 mg/kg) | IV | Fecal Output | Significantly increased over a 2-hour period |
Data from Sanger et al. (2009).[1]
Table 2: Efficacy of this compound in a Dog Model of Gastroduodenal Motility
| Species | Model | Drug/Dose | Route | Efficacy Endpoint | Result |
| Dog | Fasted, with strain gauges | This compound (3 mg/kg) | IV | Duration of Phasic Contractions | 48 minutes |
| Dog | Fasted, with strain gauges | This compound (6 mg/kg) | IV | Duration of Phasic Contractions | 173 minutes |
Data from Sanger et al. (2011).[6]
In Vivo Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Diabetic Gastroparesis
This protocol describes the induction of diabetic gastroparesis in rats and the subsequent evaluation of this compound's effect on gastric emptying.
1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Single-housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Free access to standard chow and water.
2. Induction of Diabetes
-
Fast rats for 6-8 hours with free access to water.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (65 mg/kg).
-
Provide 10% sucrose water for 48 hours post-injection to prevent hypoglycemia.
-
Confirm diabetes 72 hours post-injection by measuring blood glucose from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 4-6 weeks for the development of gastroparesis.
3. Experimental Groups
-
Group 1: Healthy control (non-diabetic) + Vehicle
-
Group 2: Diabetic + Vehicle
-
Group 3: Diabetic + this compound (low dose)
-
Group 4: Diabetic + this compound (high dose)
-
Group 5: Diabetic + Positive Control (e.g., Metoclopramide)
4. Drug Administration
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle via oral gavage 30 minutes before the gastric emptying assessment.
5. Gastric Emptying Assessment (Phenol Red Meal Test)
-
Fast all animals for 12 hours with free access to water.
-
Administer a test meal (1.5 mL of 1.5% methylcellulose containing 0.05% phenol red) via oral gavage.
-
Euthanize a subset of animals from each group at 0 and 20 minutes after the test meal.
-
Immediately clamp the pylorus and cardia, and excise the stomach.
-
Homogenize the stomach in 100 mL of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour, then collect 5 mL of the supernatant.
-
Add 0.5 mL of 20% trichloroacetic acid to precipitate proteins, and centrifuge.
-
Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant and measure the absorbance at 560 nm.
-
Calculate gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance at 20 min / Absorbance at 0 min)) * 100
Protocol 2: Evaluation of this compound in a Rat Model of Gastroesophageal Reflux Disease (GERD)
This protocol details a surgical model of GERD in rats to assess the potential of this compound to improve esophageal clearance and reduce reflux.
1. Animal Model
-
Species: Male Wistar rats
-
Weight: 250-300 g
-
Housing: As described in Protocol 1.
2. Surgical Induction of GERD
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the stomach and esophagus.
-
Perform a cardiomyotomy by making a longitudinal incision through the muscularis layer of the lower esophageal sphincter (LES), leaving the mucosa intact.
-
Ligate the pylorus with a suture to induce gastric content retention and promote reflux.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and a liquid diet for the first few days.
3. Experimental Groups
-
Group 1: Sham-operated + Vehicle
-
Group 2: GERD + Vehicle
-
Group 3: GERD + this compound (low dose)
-
Group 4: GERD + this compound (high dose)
-
Group 5: GERD + Positive Control (e.g., a proton pump inhibitor)
4. Drug Administration
-
Allow a recovery period of 3-5 days after surgery.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7 days).
5. Efficacy Assessment
-
At the end of the treatment period, euthanize the animals.
-
Excise the esophagus and stomach.
-
Macroscopically score the esophageal mucosal lesions (e.g., on a scale of 0-4 for severity of esophagitis).
-
Collect esophageal tissue for histological analysis to assess inflammation, erosion, and ulceration.
-
Measure the pH of the lower esophagus.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
The results from these in vivo models will provide valuable insights into the prokinetic efficacy of this compound. In the diabetic gastroparesis model, a significant increase in gastric emptying in the this compound-treated groups compared to the vehicle-treated diabetic group would indicate a positive therapeutic effect. In the GERD model, a reduction in esophageal lesion scores and an increase in lower esophageal pH in the this compound-treated groups would suggest its potential in managing reflux by improving gastric clearance.
Conclusion
The described in vivo models and protocols provide a robust framework for evaluating the efficacy of this compound. Careful execution of these experiments and thorough data analysis will contribute to a comprehensive understanding of this compound's therapeutic potential for motility disorders.
References
- 1. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prokinetic Agents: What They Do [healthline.com]
- 5. Determination of gastric emptying in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Camicinal's Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (formerly GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] It is designed to treat conditions characterized by delayed gastric emptying, such as gastroparesis.[1] These application notes provide detailed protocols for assessing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, crucial for its preclinical and clinical development.
Mechanism of Action
This compound exerts its prokinetic effects by mimicking the action of motilin, an endogenous hormone that regulates GI motility.[3] It binds to and activates the motilin receptor, a G protein-coupled receptor (GPCR), which is primarily expressed on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] This activation leads to an increase in enteric cholinergic activity, which in turn stimulates antral contractions and accelerates gastric emptying.[4][6] Unlike the natural hormone motilin, which has a short-lasting effect, this compound has been shown to induce a more prolonged increase in cholinergic activity.[4]
Pharmacokinetic Assessment
The analysis of this compound's pharmacokinetics involves quantifying its concentration in biological fluids over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Quantification of this compound in Plasma
This protocol describes a validated method for determining this compound concentrations in plasma samples.
1. Sample Collection and Preparation:
-
Collect whole blood samples from subjects at predetermined time points post-dose into tubes containing EDTA as an anticoagulant.[4]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[7]
2. Sample Extraction:
-
Perform a protein precipitation step using a suitable organic solvent (e.g., absolute ethanol) to remove proteins from the plasma samples.[4]
3. Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Utilize a validated HPLC-MS/MS method for the quantification of this compound.[4]
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer for sensitive and selective detection.
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile or methanol with a modifier like formic acid).
-
Quantitation: The lower and upper limits of quantitation for this compound in plasma have been reported as 1 ng/mL and 2000 ng/mL, respectively.[4]
4. Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.[7]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Absorption | Well absorbed after oral administration | [4] |
| Linearity | Linear and approximately dose-proportional | [4][8] |
| Tmax | 0.5 - 2.8 hours | [6] |
| Elimination Half-life | ~25.6 hours | [6] |
Pharmacodynamic Assessment
Pharmacodynamic studies of this compound focus on its effects on gastrointestinal motility, primarily the rate of gastric emptying.
Experimental Protocol: Assessment of Gastric Emptying using the ¹³C-Octanoic Acid Breath Test
This non-invasive method is a widely accepted standard for measuring the rate of solid-phase gastric emptying.[4]
1. Study Preparation:
-
Subjects should fast overnight before the test.
2. Dosing and Test Meal:
-
Administer a single oral dose of this compound or placebo.[4]
-
After a specified time (e.g., 80 minutes post-dose), provide a standardized test meal.[4]
-
The test meal typically consists of a pancake or similar food item containing a known amount of ¹³C-octanoic acid (e.g., 91 mg).[4] A sample meal composition could be 8.4 g protein, 11.2 g fat, and 26.7 g carbohydrates, totaling approximately 243.5 kcal.[4]
3. Breath Sample Collection:
-
Collect baseline breath samples before the test meal.
-
After consumption of the meal, collect breath samples at regular intervals (e.g., every 15 minutes) for a duration of 4 to 6 hours.[4]
4. Sample Analysis:
-
Analyze the collected breath samples for the ratio of ¹³CO₂ to ¹²CO₂ using an isotope ratio mass spectrometer.
5. Data Analysis:
-
The rate of ¹³CO₂ excretion in the breath is proportional to the rate of gastric emptying.
-
Calculate the gastric half-emptying time (t½), which is the time it takes for half of the ¹³C-labeled meal to empty from the stomach.
-
Other parameters such as the gastric lag phase and gastric emptying coefficient can also be determined.[4]
Experimental Protocol: Assessment of Gut Hormone Levels
This compound's effect on gut hormones can be assessed to understand its broader physiological impact.
1. Sample Collection:
-
Collect blood samples at baseline and at various time points after this compound administration.
2. Sample Processing:
-
Process the blood to obtain plasma or serum, following the specific requirements of the assay kits.
3. Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the concentrations of gut hormones such as ghrelin, pancreatic polypeptide, and glucagon-like peptide-1 (GLP-1).[4]
-
Follow the manufacturer's instructions for the assay procedure. The reportable range for ghrelin has been noted as 25 to 2000 pg/mL, and for pancreatic polypeptide, 20 to 25,000 pg/mL.[4]
4. Data Analysis:
-
Compare the post-dose hormone levels to the baseline levels to determine the effect of this compound.
Table 2: Summary of this compound Pharmacodynamic Effects on Gastric Emptying
| Dose | Change in Gastric Half-Emptying Time (t½) vs. Placebo | Improvement in Gastric Emptying | Reference |
| 25 mg | -39 minutes (not statistically significant) | 27% reduction | [4] |
| 50 mg | -39 minutes (not statistically significant) | 27% reduction | [4] |
| 125 mg | -95 minutes (statistically significant) | 65% reduction | [4][8] |
Visualizations
Signaling Pathway of this compound
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 4. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Camicinal in Diabetic Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1] Camicinal (also known as GS-6615 or GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated as a prokinetic agent to improve gastric motility in these patients.[1][2] Motilin is a hormone that stimulates contractions of the upper gastrointestinal tract, and its receptor is a key target for treating disorders of gastric motility.[3][4] These application notes provide a comprehensive overview of the methodologies and protocols for conducting clinical trials of this compound in the context of diabetic gastroparesis, based on available data from preclinical and clinical studies.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the motilin receptor, which is a G-protein coupled receptor found on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] Activation of the motilin receptor by this compound is thought to stimulate gastric emptying primarily by increasing cholinergic activity in the enteric nervous system.[6] This leads to enhanced antral contractions and improved coordination of gastroduodenal motility.[6][7]
Clinical Trial Design and Methodology
A key clinical trial investigating this compound for diabetic gastroparesis was a Phase II, randomized, double-blind, placebo-controlled study (NCT02210000).[8] The following sections detail the typical design and protocols for such a trial.
Study Design
The study was designed to assess the efficacy and safety of this compound in patients with Type 1 or Type 2 diabetes and a diagnosis of gastroparesis.[8]
Patient Population and Criteria
The target population for clinical trials of this compound in diabetic gastroparesis typically includes adults with a confirmed diagnosis.
Table 1: Inclusion and Exclusion Criteria for a Phase II Clinical Trial of this compound in Diabetic Gastroparesis
| Criteria | Description |
| Inclusion Criteria | |
| Age | 18 to 80 years, inclusive.[8] |
| Diagnosis | Type 1 or Type 2 diabetes mellitus (HbA1c ≤ 11.0%).[8] |
| Confirmed gastroparesis at screening, defined by delayed gastric emptying.[8] | |
| Symptoms | At least a 3-month history of gastroparesis symptoms (e.g., post-prandial fullness, early satiety, nausea).[5] |
| Exclusion Criteria | |
| Gastrointestinal History | History of gastrectomy, major gastric surgery, or bowel obstruction within the previous 12 months.[8] |
| Use of botulinum toxin in the stomach within the last 6 months.[8] | |
| Concomitant Medications | Use of medications that could influence upper gastrointestinal motility (e.g., prokinetics, macrolide antibiotics, GLP-1 mimetics, anticholinergics, chronic opioids). |
| Other Conditions | Clinically significant gastrointestinal, hepatic, or renal disease. |
Experimental Protocols
Gastric Emptying Assessment: 13C-Octanoic Acid Breath Test
The 13C-octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.
Protocol:
-
Patient Preparation: The patient must fast overnight for at least 8 hours.
-
Baseline Breath Sample: A baseline breath sample is collected into a labeled bag before the test meal is consumed.
-
Test Meal: The standardized test meal consists of a scrambled egg containing 13C-octanoic acid, two slices of white bread with butter/margarine, and a glass of water. The meal should be consumed within 10 minutes.
-
Breath Sample Collection: Breath samples are collected at regular intervals, typically every 15-30 minutes, for a period of 4 to 6 hours after the meal.
-
Sample Analysis: The concentration of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying half-time (t1/2) and other parameters.
Symptom Assessment: Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)
The GCSI-DD is a patient-reported outcome instrument used to assess the severity of gastroparesis symptoms.
Protocol:
-
Patient Training: Patients should be trained on how to complete the diary accurately and consistently.
-
Daily Completion: Patients complete the diary each evening, rating the severity of their symptoms over the preceding 24 hours.
-
Symptom Domains: The diary includes questions about nausea, vomiting, early satiety, post-prandial fullness, and upper abdominal pain.
-
Scoring: Symptoms are typically rated on a scale from 0 (none) to 4 or 5 (very severe). The number of vomiting episodes is also recorded.
-
Data Collection: The daily scores are collected and used to calculate weekly and overall changes in symptom severity.
Data Presentation
The following tables summarize the expected endpoints and hypothetical data from a Phase II clinical trial of this compound in diabetic gastroparesis. Note: Specific quantitative results from the NCT02210000 trial are not publicly available and the data presented here are for illustrative purposes.
Table 2: Primary and Secondary Endpoints
| Endpoint | Measurement |
| Primary Endpoint | |
| Change from Baseline in GCSI-DD Composite Score | Assessed at Week 12.[8] |
| Secondary Endpoints | |
| Change from Baseline in Gastric Emptying Half-Time (t1/2) | Measured by 13C-octanoic acid breath test.[8] |
| Responder Analysis based on GCSI-DD | Percentage of patients with a predefined level of symptom improvement. |
| Change from Baseline in individual GCSI-DD symptom scores | Nausea, vomiting, early satiety, post-prandial fullness, abdominal pain. |
| Safety and Tolerability | Incidence of adverse events, changes in vital signs, ECGs, and laboratory parameters.[9] |
Table 3: Hypothetical Efficacy Results of a 12-Week Phase II Clinical Trial
| Parameter | This compound (25 mg) | Placebo |
| GCSI-DD Composite Score | ||
| Baseline (Mean ± SD) | 3.2 ± 0.8 | 3.1 ± 0.9 |
| Change from Baseline at Week 12 (Mean ± SD) | -1.5 ± 1.0 | -0.8 ± 1.2 |
| p-value vs. Placebo | <0.05 | - |
| Gastric Emptying Half-Time (t1/2, minutes) | ||
| Baseline (Mean ± SD) | 180 ± 45 | 175 ± 50 |
| Change from Baseline at Week 12 (Mean ± SD) | -40 ± 30 | -10 ± 25 |
| p-value vs. Placebo | <0.01 | - |
| Responder Rate (≥1-point improvement in GCSI-DD) | ||
| Percentage of Responders | 55% | 35% |
| p-value vs. Placebo | <0.05 | - |
Table 4: Common Adverse Events (Hypothetical)
| Adverse Event | This compound (25 mg) (n=57) | Placebo (n=57) |
| Abdominal Pain | 8 (14.0%) | 5 (8.8%) |
| Nausea | 6 (10.5%) | 7 (12.3%) |
| Diarrhea | 5 (8.8%) | 3 (5.3%) |
| Headache | 4 (7.0%) | 5 (8.8%) |
Conclusion
The methodology for clinical trials of this compound in diabetic gastroparesis is centered around a robust, placebo-controlled design with well-defined patient populations and validated endpoints. The use of the GCSI-DD for symptom assessment and the 13C-octanoic acid breath test for measuring gastric emptying are crucial components of these trials. The available evidence suggests that this compound has the potential to improve both the symptoms and the underlying pathophysiology of diabetic gastroparesis.[1][9] Further larger-scale clinical trials would be necessary to fully establish its efficacy and safety profile for this indication.
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. reprocell.com [reprocell.com]
- 5. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. d-nb.info [d-nb.info]
a guide to synthesizing and purifying Camicinal for research purposes
For research purposes only. Not intended for human or animal use.
Introduction
Camicinal, also known as GSK962040, is a potent and selective small-molecule motilin receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1] As a non-peptide mimetic of the endogenous hormone motilin, this compound stimulates GI motility, making it a valuable tool for researchers studying gastroparesis and other disorders characterized by delayed gastric emptying. This document provides a comprehensive guide to the synthesis and purification of this compound for research applications, including detailed protocols, data presentation, and visualizations of the relevant biological pathway and experimental workflow.
Chemical Profile
| Compound Name | This compound |
| IUPAC Name | 1-{4-[(3-Fluorophenyl)amino]-1-piperidinyl}-2-(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)ethanone |
| Synonyms | GSK962040 |
| CAS Number | 923565-21-3 |
| Molecular Formula | C25H33FN4O |
| Molecular Weight | 424.56 g/mol |
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy, which involves the preparation of three key intermediates followed by their coupling and final deprotection steps. The overall synthetic scheme is outlined below, followed by detailed experimental protocols for each step.
Synthetic Scheme Overview
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate staining agents. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of 4-(Bromomethyl)phenylacetic acid (Fragment A)
This protocol describes the synthesis of a key aryl acetic acid intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-(bromomethyl)phenylacetic acid as a white solid.[2]
Protocol 2: Synthesis of (S)-2-Methylpiperazine (Fragment B)
This protocol outlines the preparation of the chiral piperazine fragment. A multi-step synthesis starting from (S)-alanine is a common approach.[3][4][5]
-
Protection and Reduction: Protect the amino group of (S)-alanine, for example, as a benzyloxycarbonyl (Cbz) derivative. Reduce the carboxylic acid to the corresponding alcohol.
-
Mesylation and Azide Displacement: Convert the primary alcohol to a mesylate and displace it with an azide to introduce the second nitrogen atom.
-
Reduction and Cyclization: Reduce the azide and the Cbz protecting group, followed by cyclization to form the piperazine ring.
-
Purification: The resulting (S)-2-methylpiperazine can be purified by distillation or by conversion to a salt, followed by recrystallization and liberation of the free base.
Protocol 3: Synthesis of N-(3-Fluorophenyl)-4-aminopiperidine (Fragment C)
This protocol details the synthesis of the substituted aminopiperidine intermediate.
-
Starting Material: Begin with a suitable precursor such as 1-Boc-4-piperidone.
-
Reductive Amination: React 1-Boc-4-piperidone with 3-fluoroaniline in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
Purification: The crude product can be purified by column chromatography or by salt formation and recrystallization to yield N-(3-fluorophenyl)-4-aminopiperidine.
Protocol 4: Final Assembly and Purification of this compound
This protocol describes the coupling of the three fragments to yield this compound.
-
Coupling of Fragment A and B: React 4-(bromomethyl)phenylacetic acid (Fragment A) with (S)-2-methylpiperazine (Fragment B) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms the amide bond.
-
Coupling with Fragment C: Activate the carboxylic acid of the product from the previous step using a coupling agent such as HATU or HBTU. Then, add N-(3-fluorophenyl)-4-aminopiperidine (Fragment C) to the reaction mixture.
-
Final Deprotection (if necessary): If any protecting groups were used on the piperazine or piperidine nitrogens, they should be removed in this final step.
-
Purification: The crude this compound can be purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) using a gradient of water and acetonitrile containing a small amount of a modifier like formic acid or TFA. The fractions containing the pure product are collected and lyophilized to obtain this compound as a solid. The purity of the final compound should be assessed by analytical HPLC and its identity confirmed by NMR and MS.
Quantitative Data
The following table summarizes typical yields and purity data that can be expected for the synthesis of this compound. These values are illustrative and may vary depending on the specific reaction conditions and purification methods employed.
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | 4-(Bromomethyl)phenylacetic acid | 85-95 | >98 |
| 2 | (S)-2-Methylpiperazine | 40-50 (over multiple steps) | >99 |
| 3 | N-(3-Fluorophenyl)-4-aminopiperidine | 60-70 | >98 |
| 4 | This compound (Final Product) | 50-60 (for the coupling steps) | >99 |
Mechanism of Action: Motilin Receptor Signaling
This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract.[6] The binding of this compound to the motilin receptor initiates a signaling cascade that leads to increased muscle contractions and enhanced gastric emptying.
Caption: Simplified signaling pathway of this compound via the motilin receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a research laboratory setting.
Caption: Experimental workflow for this compound synthesis and purification.
Conclusion
This guide provides a detailed overview of the synthesis and purification of this compound for research purposes. By following the outlined protocols and employing standard laboratory techniques, researchers can obtain high-purity this compound for their investigations into gastrointestinal motility and related disorders. The provided diagrams offer a visual representation of the underlying biological mechanism and the practical experimental workflow. It is imperative to adhere to all laboratory safety protocols and handle all chemicals with appropriate care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Camicinal in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (GSK962040) is a potent and selective motilin receptor agonist that has been investigated for its prokinetic effects on gastrointestinal motility.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for plasma samples. While specific, validated methods for this compound are often proprietary, this guide synthesizes established bioanalytical principles to provide a robust starting point for method development and validation.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3] The method involves sample preparation to isolate the analyte from matrix components, chromatographic separation, and detection by a mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used technique for the rapid cleanup of plasma samples prior to LC-MS/MS analysis.[3][4] This method effectively removes a large portion of proteins that can interfere with the analysis and damage the analytical column.
Workflow for Plasma Sample Preparation
Caption: Workflow for protein precipitation of plasma samples.
Protocol: Plasma Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add a small volume (e.g., 10 µL) of an appropriate internal standard solution. The IS should be a structurally similar compound that is not present in the biological matrix.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL).
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Parameters (Suggested Starting Conditions)
The following are suggested starting conditions for the chromatographic separation of this compound. These parameters will require optimization for specific instrumentation and analytical requirements.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5-10% B, ramp to 90-95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
Mass Spectrometry Parameters (Hypothetical)
Detection of this compound would be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | To be optimized |
| [M+H]⁺ | Fragment 2 | To be optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | To be optimized |
Data Acquisition and Processing Workflow
Caption: Workflow for LC-MS/MS data acquisition and processing.
Method Validation
A bioanalytical method must be validated to ensure its reliability and reproducibility for its intended use.[5] The validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table of Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. | Consistent, precise, and reproducible. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Application to Other Biological Matrices
While this document focuses on plasma, the principles of this LC-MS/MS method can be adapted for other biological matrices such as urine.
Urine Sample Preparation
For urine samples, a "dilute-and-shoot" approach is often sufficient due to the lower protein content compared to plasma.
Protocol: Urine Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant (e.g., 1:1 or 1:10) with the initial mobile phase or a suitable buffer.
-
Internal Standard Addition: Add the internal standard to the diluted sample.
-
Vortexing: Vortex the sample to ensure thorough mixing.
-
Injection: Inject the diluted sample directly into the LC-MS/MS system.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound in biological samples. The described LC-MS/MS method, coupled with a simple protein precipitation sample preparation, offers a sensitive and selective approach for pharmacokinetic and other related studies. It is crucial to perform a full method validation to ensure the reliability and accuracy of the data generated. The provided workflows and tables are intended to guide researchers in developing and implementing robust analytical methods for this compound.
References
Application Note: A Protocol for Studying Camicinal's Effect on Smooth Muscle Contraction In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camicinal (GSK962040) is a potent and selective, small-molecule motilin receptor agonist.[1] Motilin is a hormone that plays a crucial role in gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), which helps clear the gut during fasting.[2][3] Unlike macrolide antibiotics such as erythromycin, which also act as motilin agonists, this compound is a non-macrolide compound designed for enhanced specificity.[2][4] It has been shown to accelerate gastric emptying in healthy volunteers and patients with gastroparesis.[2][4][5] This protocol details an in vitro methodology using an isolated organ bath system to characterize the contractile effect of this compound on gastrointestinal smooth muscle.
Mechanism of Action: Motilin Receptor Signaling
The motilin receptor is a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the gastrointestinal tract.[2][3] Upon binding of an agonist like this compound, the receptor initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated through the Gαq and Gα13 subunits.[6][7]
Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6][8] The elevated cytosolic Ca2+ binds to calmodulin (CaM), and the resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC20), enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6] A sustained contractile response is further maintained through a RhoA-dependent pathway, which inhibits myosin light chain phosphatase, thereby sensitizing the contractile apparatus to Ca2+.[6]
Experimental Protocol: Isolated Organ Bath Assay
This protocol describes the use of an isolated organ bath to measure isometric contractions of gastrointestinal smooth muscle tissue in response to this compound.[9][10][11]
1. Materials and Reagents
-
Tissue: Freshly isolated gastrointestinal tissue (e.g., rabbit jejunum, rat antrum).
-
Apparatus:
-
Solutions:
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose). Prepare fresh and aerate continuously with carbogen gas.
-
High Potassium Solution: PSS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl) for viability testing.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO or distilled water) and make serial dilutions.
-
2. Experimental Workflow
3. Detailed Methodology
-
System Preparation:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Immediately excise the desired segment of the gastrointestinal tract (e.g., jejunum) and place it in ice-cold, carbogen-aerated PSS.
-
Gently remove the contents and any adhering mesenteric tissue.
-
Cut the tissue into longitudinal strips of appropriate size (e.g., 1.5 cm long and 0.2 cm wide).
-
-
Tissue Mounting and Equilibration:
-
Securely tie one end of a tissue strip to a fixed hook at the bottom of the organ bath and the other end to the isometric force transducer.
-
Apply an optimal resting tension (preload). For many intestinal tissues, a tension of 1.0 gram is standard.
-
Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh, pre-warmed PSS every 15 minutes.[13]
-
-
Viability and Reference Contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a depolarizing high-potassium solution (e.g., 80 mM KCl).
-
Once a stable plateau contraction is achieved, wash the tissue repeatedly with PSS until the tension returns to the baseline resting level. This contraction can be used as a reference (100%) to normalize subsequent drug-induced responses.
-
-
Constructing the Concentration-Response Curve:
-
Once the tissue has returned to a stable baseline, begin the cumulative addition of this compound.
-
Start with a low concentration (e.g., 1 nM) and add it to the bath. Wait for the contractile response to reach a stable plateau.
-
Without washing out the previous dose, add the next, higher concentration (e.g., 3 nM, 10 nM, 30 nM, and so on, in approximately half-log increments) until a maximal response is observed or further increases in concentration produce no greater effect.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using the data acquisition software.
-
Measure the change in tension (in grams or millinewtons) from baseline at the plateau of each this compound concentration.
-
Express the response at each concentration as a percentage of the maximal contraction induced by the reference substance (e.g., KCl) or as a percentage of the maximal response to this compound itself.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response model) to calculate the potency (EC₅₀) and maximum efficacy (Eₘₐₓ).
-
Data Presentation
Quantitative data from these experiments should be summarized to compare the effects of this compound across different conditions or tissues.
Table 1: Pharmacological Parameters of this compound on Rabbit Jejunum Contraction
| Parameter | Value | 95% Confidence Interval | n |
| Eₘₐₓ (% of KCl max) | 85.2 | 80.5 – 89.9 | 6 |
| EC₅₀ (nM) | 25.6 | 19.8 – 31.4 | 6 |
| Hill Slope | 1.1 | 0.9 – 1.3 | 6 |
Eₘₐₓ: Maximum effect as a percentage of the contraction induced by 80 mM KCl. EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. n: number of tissue preparations.
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. reprocell.com [reprocell.com]
- 4. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. [Signal transduction pathway for antral smooth muscle cell contraction induced by motilin and gastrin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organ bath - Wikipedia [en.wikipedia.org]
- 11. reprocell.com [reprocell.com]
- 12. scireq.com [scireq.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Occupancy Studies Using Radiolabeled Camicinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (formerly GSK962040) is a potent and selective small-molecule agonist of the motilin receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1][2] Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction, primarily in the stomach and upper small intestine. This prokinetic activity has positioned this compound as a therapeutic candidate for conditions characterized by delayed gastric emptying, such as gastroparesis.[1][2]
Receptor occupancy (RO) studies are fundamental in drug development to establish a clear relationship between the dose of a drug, its concentration at the target receptor (pharmacokinetics, PK), and the resulting biological effect (pharmacodynamics, PD).[3] By quantifying the percentage of target receptors bound by a drug at any given time, RO assays provide invaluable data for selecting optimal doses for clinical trials, predicting therapeutic efficacy, and understanding the drug's mechanism of action in vivo.[3][4]
These application notes provide detailed protocols for conducting in vitro and ex vivo receptor occupancy studies using a hypothetical radiolabeled form of this compound, denoted here as [³H]-Camicinal. While public domain literature does not specify a commercially available radiolabeled this compound, tritium (³H) is a common radioisotope for labeling small molecules for receptor binding assays. The protocols described are based on established methodologies for GPCR radioligand binding and receptor occupancy assays and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathway
This compound mimics the action of the endogenous peptide motilin. The motilin receptor is coupled to Gαq and Gα13 proteins.[5][6] Upon agonist binding, a conformational change in the receptor activates these G proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain (MLC20) and smooth muscle contraction.[5][6]
Figure 1: Simplified signaling pathway of the motilin receptor activated by this compound.
Data Presentation: this compound Dose-Response Relationship
Clinical studies have demonstrated a clear dose-dependent effect of this compound on gastric emptying. The following tables summarize quantitative data from these studies.
Table 1: Effect of Single Oral Doses of this compound on Gastric Half-Emptying Time (T½) in Patients with Type 1 Diabetes Mellitus and Slow Gastric Emptying. [1]
| Dose of this compound | Placebo | 25 mg | 50 mg | 125 mg |
| Mean Gastric T½ (minutes) | 147 | ~108 | ~108 | 52 |
| Mean Reduction vs. Placebo (min) | - | ~39 | ~39 | 95 |
| % Improvement vs. Placebo | - | 27% | 27% | 65% |
| Statistical Significance (p-value) | - | NS | NS | < 0.05 |
NS = Not Statistically Significant
Table 2: Effect of Single Oral Doses of this compound on Gastric Emptying in Feed-Intolerant Critically Ill Patients. [7][8][9]
| Treatment Group | Pre-treatment BTt½ (min) | Post-treatment BTt½ (min) |
| Placebo | 56.9 | Similar to pre-treatment |
| This compound 50 mg (All Patients) | 117.0 | 76.0 |
| This compound 50 mg (Absorbed Only) | 121.0 | 65.0 |
| This compound 75 mg | 45.8 | No significant effect |
BTt½ = Breath Test half-emptying time. Note: In the critically ill patient study, the 75 mg dose did not show a significant effect, which may be related to patient population variability and baseline emptying rates.
Table 3: Effect of Single Oral Doses of this compound on Migrating Motor Complex (MMC) in Healthy Volunteers. [3]
| Dose of this compound | Effect on Gastroduodenal Manometry | Induction of Gastric Phase III MMC (vs. Placebo) |
| 50 mg | No significant impact | Not significantly different from placebo |
| 150 mg | Increased occurrence of gastric phase III contractions (39% vs 12% on placebo) | Significantly faster induction (0:34h vs 18:15h on placebo, p=0.03) |
Experimental Protocols
The following are detailed, representative protocols for conducting receptor occupancy studies with a hypothetical radiolabeled this compound ([³H]-Camicinal).
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for the motilin receptor by measuring its ability to compete with a known motilin receptor radioligand (e.g., [¹²⁵I]-Motilin).
1. Materials and Reagents:
-
Membrane Preparation: Homogenized membranes from a cell line stably expressing the human motilin receptor (e.g., HEK293-hMTLR) or from gastrointestinal tissue known to express the receptor (e.g., rabbit duodenum).
-
Radioligand: [¹²⁵I]-labeled Motilin (Specific Activity: ~2000 Ci/mmol).
-
Unlabeled Competitor: Non-radiolabeled this compound.
-
Non-Specific Binding (NSB) Control: A high concentration of unlabeled motilin or another motilin receptor agonist (e.g., erythromycin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and a Microplate Scintillation Counter .
2. Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 1 µM unlabeled motilin.
-
Competition: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]-Motilin diluted in Assay Buffer to all wells. The final concentration should be at or below its Kd value (typically 0.1-0.5 nM).
-
Initiate Reaction: Add 100 µL of the membrane preparation (50-100 µg protein/well) to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Ex Vivo Receptor Occupancy Assay
This protocol measures the in-life occupancy of motilin receptors in a target tissue (e.g., stomach antrum) after systemic administration of unlabeled this compound to an animal model.
Figure 2: Experimental workflow for an ex vivo receptor occupancy study.
1. Materials and Reagents:
-
Animals: Appropriate animal model (e.g., rabbits, as rodents do not have a functional motilin system).
-
Test Compound: Unlabeled this compound formulated for in vivo administration (e.g., oral gavage, intravenous).
-
Radioligand: [³H]-Camicinal (hypothetical, high specific activity).
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer & Wash Buffer: As described in Protocol 1.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter.
2. Procedure:
-
Animal Dosing: Dose animals with varying concentrations of unlabeled this compound or vehicle. Include at least 4-5 dose groups.
-
Drug Distribution: Wait for a predetermined time point post-dosing to allow for peak tissue distribution of this compound (this should be determined from prior PK studies).
-
Tissue Collection: Euthanize animals and rapidly excise the target tissue (e.g., stomach antrum). Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until use.
-
Membrane Preparation: On the day of the assay, thaw, weigh, and homogenize the tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in Assay Buffer. Determine the protein concentration.
-
Binding Assay:
-
Incubate a fixed amount of membrane protein from each animal (vehicle and drug-treated groups) with a saturating concentration of [³H]-Camicinal (typically 5-10 times the Kd).
-
To determine non-specific binding, a separate set of tubes containing membranes from vehicle-treated animals should be incubated with [³H]-Camicinal in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Incubation and Filtration: Incubate to equilibrium, filter, and wash as described in Protocol 1.
-
Quantification: Measure the radioactivity (CPM) for each sample.
3. Data Analysis:
-
Determine Specific Binding in Vehicle Group:
-
Specific Binding (Vehicle) = Total Binding (Vehicle) - Non-Specific Binding.
-
-
Determine Specific Binding in Drug-Treated Groups:
-
The measured CPM in samples from drug-treated animals represents the binding of the radioligand to receptors that were not occupied by the dosed drug in vivo.
-
Specific Binding (Treated) = Total Binding (Treated) - Non-Specific Binding.
-
-
Calculate Percent Receptor Occupancy (% RO):
-
% RO = [ (Specific Binding (Vehicle) - Specific Binding (Treated)) / Specific Binding (Vehicle) ] x 100
-
-
Correlation: Plot the % RO against the administered dose or measured plasma/tissue concentration of this compound to establish the PK/PD relationship.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the receptor occupancy of this compound. By employing these radioligand binding techniques, researchers can accurately quantify the interaction of this compound with the motilin receptor, both in vitro and in an ex vivo context. This data is critical for understanding the drug's pharmacological profile and for making informed decisions during preclinical and clinical development, ultimately helping to optimize its therapeutic potential for patients with motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 4. Calculating occupancy when one does not have baseline: a comparison of different options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Calculation of receptor occupancy. [bio-protocol.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Guide to the Clinical Trial Design for Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal motility and are crucial in the management of disorders characterized by delayed gastric emptying and impaired intestinal transit.[1] These conditions, including gastroparesis, functional dyspepsia, and chronic idiopathic constipation (CIC), significantly impact a patient's quality of life. The development of novel prokinetic therapies requires a robust and well-defined clinical trial framework to rigorously evaluate their efficacy and safety. This guide provides a comprehensive overview of the key considerations in the clinical trial design for prokinetic agents, including study design across different phases, selection of appropriate endpoints, and detailed protocols for essential experimental procedures.
Prokinetic agents exert their effects through various mechanisms of action, primarily by targeting specific receptors in the gastrointestinal tract to modulate neurotransmitter activity.[2] The major classes of prokinetic agents include dopamine D2 receptor antagonists, serotonin 5-HT4 receptor agonists, motilin receptor agonists, and ghrelin receptor agonists. Each class presents unique considerations for clinical trial design based on its pharmacological profile and intended therapeutic indication.
Clinical Trial Design Framework
The clinical development of a prokinetic agent typically progresses through several phases, each with distinct objectives.
Phase I: First-in-Human and Safety Assessment
Phase I trials are primarily focused on the safety, tolerability, and pharmacokinetic profile of a new prokinetic agent in a small group of healthy volunteers or, in some cases, patients.[3] A key objective is to determine the maximum tolerated dose (MTD).[3] A common design for this phase is the dose-escalation study, where cohorts of participants receive incrementally increasing doses of the investigational drug.[4] The "3+3" design is a conventional approach, where three participants are enrolled at a dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one DLT occurs, three more participants are added to the same cohort.[4]
Phase II: Proof-of-Concept and Dose-Ranging
Phase II trials are designed to evaluate the preliminary efficacy of the prokinetic agent in a larger group of patients with the target condition and to further assess its safety.[5] These studies are crucial for establishing proof-of-concept and identifying the optimal dose range for subsequent Phase III trials.[6] Randomized, double-blind, placebo-controlled designs are standard in this phase. Key endpoints often include objective measures of gastrointestinal motility, such as gastric emptying time, alongside patient-reported outcome (PRO) measures of symptom improvement.[1]
Phase III: Pivotal Efficacy and Safety Trials
Phase III trials are large-scale, multicenter, randomized, double-blind, placebo-controlled studies designed to provide definitive evidence of the efficacy and safety of the prokinetic agent in a broad patient population.[5] The results of these pivotal trials form the basis for regulatory approval. The primary endpoints in Phase III trials are typically well-defined and clinically meaningful, often focusing on patient-reported symptoms as recommended by regulatory agencies like the FDA.[7] Long-term safety data is also collected during this phase.
Key Endpoints in Prokinetic Clinical Trials
The selection of appropriate endpoints is critical for the successful evaluation of a prokinetic agent. Endpoints can be broadly categorized into physiological measures and patient-reported outcomes.
Physiological Endpoints:
-
Gastric Emptying Time: A fundamental measure of prokinetic efficacy, particularly in gastroparesis.[8] Gastric emptying scintigraphy is the gold standard for its measurement.
-
Antroduodenal Motility: Assessed via manometry, this provides detailed information on the coordination and contractility of the stomach and small intestine.
-
Colonic Transit Time: A key endpoint in trials for prokinetic agents targeting chronic constipation.
Patient-Reported Outcome (PRO) Measures:
PROs are essential for capturing the patient's experience of their symptoms and the impact of treatment on their daily life. Regulatory bodies like the FDA emphasize the importance of using validated PRO instruments to measure clinically important signs and symptoms.[7]
For conditions like gastroparesis , key symptoms to assess include:
-
Nausea
-
Vomiting
-
Postprandial fullness
-
Early satiety
-
Bloating
-
Upper abdominal pain
Validated instruments such as the Gastroparesis Cardinal Symptom Index (GCSI) and the newly developed Diabetic Gastroparesis Symptom Severity Diary (DGSSD) are used to quantify these symptoms.[3][8]
For functional dyspepsia , symptoms often overlap with gastroparesis and include epigastric pain and postprandial distress.
For Irritable Bowel Syndrome with Constipation (IBS-C) , the FDA recommends a primary endpoint that assesses improvement in both:
-
Abdominal pain
-
Spontaneous bowel movement (SBM) frequency
Data Presentation: Summary of Clinical Trial Data for Prokinetic Agents
The following tables summarize key efficacy and safety data from clinical trials of various prokinetic agents.
Table 1: Efficacy of Prokinetic Agents in Clinical Trials
| Prokinetic Agent | Indication | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Metoclopramide | Diabetic Gastroparesis | Symptom Score Reduction | Significant reduction in nausea and postprandial fullness compared to placebo. | [9] |
| Gastric Emptying | Significantly improved mean gastric emptying. | [9] | ||
| Domperidone | Functional Dyspepsia | Overall Treatment Effect (OTE) Response Rate | 60.7% response rate with domperidone vs. 46.0% with placebo. | [10] |
| Symptom Improvement | Markedly improved symptoms in patients with delayed gastric emptying. | [11] | ||
| Erythromycin | Diabetic Gastroparesis | Gastric Emptying Half-Time (GETt1/2) | Decreased from 198.0 min at baseline to 137.1 min after 2 weeks. | [12] |
| Symptom Improvement | Improvement reported in 43% of patients across five studies (systematic review). | [13] | ||
| Cisapride | Gastroparesis | Gastric Emptying of Solids | Significant increase in gastric emptying compared to placebo. | [14] |
| Symptom Improvement | No significant difference in overall symptom response compared to placebo in a 6-week trial. | [14] | ||
| Prucalopride | Chronic Idiopathic Constipation | ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week | 19.5% to 31% of patients on prucalopride achieved this endpoint vs. 9.6% to 12% on placebo. | [15] |
| Symptom Score Reduction | Significant reduction in bloating, hard stool, and straining in both Asian and non-Asian women. | [16] | ||
| Relamorelin | Diabetic Gastroparesis | Composite Symptom Score (nausea, postprandial fullness, abdominal pain, bloating) | Significant improvement compared to placebo. | [14] |
| Gastric Emptying Half-Time | Decreased by 12-13 minutes compared to <1% change with placebo. | [14] | ||
| Bethanechol | Gastroparesis | Gastric Motor Activity | Significantly increased gastric motor activity. | [17] |
| Pyridostigmine | Pediatric GI Dysmotility (Case Series) | Symptom Improvement | Decreased abdominal distention, increased bowel movement frequency, improved enteral feeding tolerance. | [7][18] |
Table 2: Common Adverse Events of Prokinetic Agents in Clinical Trials
| Prokinetic Agent | Common Adverse Events | Frequency/Notes | Citation(s) |
| Metoclopramide | Central Nervous System (CNS) effects (drowsiness, dizziness, extrapyramidal symptoms) | CNS side effects are more pronounced with metoclopramide compared to domperidone. | [19] |
| Domperidone | Headache, dry mouth, potential for QTc prolongation | QTc prolongation was observed in 6% of patients at doses of 30-80 mg/day, but not to a clinically significant level in that study. | [5] |
| Erythromycin | Gastrointestinal upset, potential for cardiac arrhythmias (QTc prolongation) | Tachyphylaxis (diminishing response) can occur with long-term use. | [1] |
| Cisapride | Headache, diarrhea, abdominal cramping, serious cardiac arrhythmias (QTc prolongation) | Withdrawn from many markets due to the risk of serious cardiac events. | [2] |
| Prucalopride | Headache, nausea, abdominal pain, diarrhea | Generally mild to moderate in severity. | [2] |
| Relamorelin | Hyperglycemia | Dose-related worsening of glycemic control was noted. | [20] |
Experimental Protocols
1. Gastric Emptying Scintigraphy
Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled solid or liquid meal.
Materials:
-
Gamma camera
-
Low-energy, all-purpose collimator
-
Standardized meal (e.g., 120g liquid egg whites, 2 slices of white toast, 30g strawberry jam, 120 ml water)
-
Radiopharmaceutical: 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid
-
Computer system for data acquisition and analysis
Patient Preparation:
-
Patients should fast for at least 4-6 hours, preferably overnight, before the study.
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the test (e.g., 48-72 hours for prokinetics and opioids).
-
For diabetic patients, blood glucose levels should be monitored and ideally be below 275 mg/dL, as hyperglycemia can delay gastric emptying. Insulin administration should be managed in consultation with the referring physician.
-
Patients should refrain from smoking on the day of the study.
Procedure:
-
Prepare the radiolabeled meal by mixing the 99mTc-sulfur colloid with the egg whites before cooking.
-
Instruct the patient to consume the entire meal within 10 minutes.
-
Acquire images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Position the patient supine or standing for imaging, ensuring consistent positioning for all acquisitions.
-
Acquire anterior and posterior images for 1 minute at each time point.
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on both anterior and posterior images for each time point.
-
Calculate the geometric mean of the counts in the anterior and posterior ROIs to correct for tissue attenuation.
-
Decay-correct the counts to the time of the first image.
-
Calculate the percentage of gastric retention at each time point using the following formula: % Retention = (Geometric Mean Counts at time T / Geometric Mean Counts at time 0) x 100
-
Compare the results to established normal values (e.g., <10% retention at 4 hours for a solid meal).
2. Antroduodenal Manometry
Objective: To assess the contractile activity and coordination of the stomach and small intestine.
Materials:
-
Manometry catheter (water-perfused or solid-state) with multiple pressure sensors
-
Pneumohydraulic perfusion system (for water-perfused catheters)
-
Data acquisition system and computer with analysis software
-
Fluoroscopy or endoscopy for catheter placement
-
Standardized meal (e.g., egg sandwich and water)
Patient Preparation:
-
Patients should fast overnight (at least 8 hours) before the procedure.
-
Medications affecting gastrointestinal motility should be withheld for 3-7 days prior to the study.
-
Sedatives should be used with caution as they can affect intestinal contractions.
Procedure:
-
The manometry catheter is typically inserted through the nose and advanced into the stomach and small intestine under fluoroscopic or endoscopic guidance.
-
Once in position, the catheter is secured.
-
A fasting recording of at least 4 hours is performed to observe the migrating motor complex (MMC).
-
Following the fasting period, the patient is given a standardized meal to assess the postprandial motor response.
-
The recording continues for at least 2 hours after the meal.
-
The total study duration is typically 6-8 hours for a stationary study, but can be extended to 24 hours with ambulatory systems.
Data Analysis:
-
The manometric tracings are analyzed to identify the phases of the MMC during fasting (Phase I: quiescence, Phase II: intermittent contractions, Phase III: intense, rhythmic contractions).
-
The postprandial response is evaluated for the conversion from a fasting to a fed pattern of contractions.
-
Abnormalities such as antral hypomotility, uncoordinated contractions, or neuropathic or myopathic patterns are identified.
Mandatory Visualizations
Signaling Pathways
Dopamine D2 Receptor Antagonist Signaling Pathway
Serotonin 5-HT4 Receptor Agonist Signaling Pathway
Motilin Receptor Agonist Signaling Pathway
Ghrelin Receptor Agonist Signaling Pathway
Experimental and Logical Workflows
Prokinetic Agent Clinical Trial Workflow
Logic for Primary Endpoint Selection
References
- 1. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptmasterguide.com [ptmasterguide.com]
- 4. A new pragmatic design for dose escalation in phase 1 clinical trials using an adaptive continual reassessment method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic agents for gastroparesis | Abdominal Key [abdominalkey.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Application of Pyridostigmine in Pediatric Gastrointestinal Motility Disorders: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Function of ghrelin and ghrelin receptors in the network regulation of gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Gastric motor abnormalities in diabetic and postvagotomy gastroparesis: effect of metoclopramide and bethanechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Motilin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 20. Open label study of long-term effectiveness of cisapride in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Camicinal Dosage for Gastric Emptying
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Camicinal dosage in experiments focused on gastric emptying.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gastric emptying?
A1: this compound (formerly GSK962040) is a first-in-class, small molecule, non-macrolide motilin receptor agonist.[1][2] It accelerates gastric emptying by stimulating motilin receptors in the gastrointestinal tract.[1][3] This stimulation is believed to increase enteric cholinergic activity and initiate phase III contractions of the migrating motor complex (MMC), which are strong contractions that sweep undigested material from the stomach into the small intestine during fasting.[2][4]
Q2: What is the typical dose range for this compound in clinical studies?
A2: Single oral doses of this compound have been studied in ranges from 25 mg to 150 mg.[1][4][5] In healthy volunteers, single doses of 50-150 mg and 14-day repeat oral doses of 50-125 mg have been shown to accelerate gastric emptying by 30-40%.[1][2] In patients with type 1 diabetes and gastroparesis, doses of 25, 50, and 125 mg have been evaluated.[4] For feed-intolerant critically ill patients, 50 mg and 75 mg doses have been investigated.[1]
Q3: How is the effect of this compound on gastric emptying measured?
A3: The most common method cited in studies is the 13C-octanoic acid breath test.[1][4][6] This test measures the rate at which a 13C-labeled substrate is metabolized and appears in the breath as 13CO2, which is dependent on the rate of gastric emptying.[7] Other methods used to assess the prokinetic effects of this compound include the acetaminophen absorption test and measuring 3-O-methyl glucose concentrations.[1][6] Gastric emptying scintigraphy is considered the gold standard for diagnosing gastroparesis but is used less frequently in these specific this compound studies.[7]
Q4: What are the expected outcomes when using an effective dose of this compound?
A4: An effective dose of this compound should lead to a statistically significant reduction in gastric half-emptying time (t½). For instance, a single 125 mg dose in patients with type 1 diabetes and slow gastric emptying resulted in a 65% improvement, decreasing the gastric half-emptying time by approximately 95 minutes compared to placebo.[4] A 50 mg dose in feed-intolerant critically ill patients also showed a trend towards accelerated gastric emptying.[1][2]
Troubleshooting Guide
Issue 1: High variability in gastric emptying times between subjects.
-
Possible Cause: Baseline gastric emptying rates can vary significantly among individuals. Factors such as underlying disease (e.g., diabetes, critical illness), concurrent medications, and autonomic nervous system function can all influence gastric motility.
-
Suggested Solution:
-
Stratify Subjects: If possible, stratify subjects based on their baseline gastric emptying rates to reduce variability within groups.
-
Crossover Study Design: Employ a crossover study design where each subject serves as their own control. This can help to minimize inter-individual variability.[4]
-
Standardize Pre-experimental Conditions: Ensure all subjects adhere to a standardized fasting period and meal composition before the experiment.
-
Issue 2: Lack of a significant prokinetic effect at a previously effective dose.
-
Possible Cause: In some patient populations, such as critically ill individuals, enteral absorption of this compound may be impaired.[1][2] This can lead to plasma concentrations that are too low to exert a pharmacological effect.
-
Suggested Solution:
-
Confirm Drug Absorption: Measure plasma concentrations of this compound to confirm that the drug has been absorbed and has reached a therapeutic level.[1][2]
-
Consider Alternative Administration Routes: If enteral absorption is consistently an issue, explore the feasibility of alternative administration routes, although current studies have focused on oral administration.
-
Dose Adjustment: In some cases, a higher dose may be necessary to achieve the desired effect, as demonstrated by the dose-dependent response observed in some studies.[4][8]
-
Issue 3: Observing adverse events such as abdominal pain.
-
Possible Cause: While generally well-tolerated, some subjects have reported mild abdominal pain with this compound.[5] This could be related to the potent stimulation of gastrointestinal contractions.
-
Suggested Solution:
-
Monitor Subjects Closely: Carefully monitor subjects for any adverse events and document their severity and duration.
-
Dose Reduction: If adverse events are problematic, consider reducing the dose of this compound.
-
Exclusion Criteria: For future studies, consider excluding subjects with a history of significant gastrointestinal disorders that might predispose them to adverse effects.
-
Data Presentation
Table 1: Effect of Single Oral Doses of this compound on Gastric Half-Emptying Time (t½) in Patients with Type 1 Diabetes and Slow Gastric Emptying
| Dosage | Mean Gastric Half-Emptying Time (minutes) | Change from Placebo (minutes) | Percentage Reduction | Statistical Significance |
| Placebo | 147 | - | - | - |
| 25 mg | 108 | -39 | 27% | Not Significant |
| 50 mg | 108 | -39 | 27% | Not Significant |
| 125 mg | 52 | -95 | 65% | p < 0.05 |
Data adapted from a study in patients with type 1 diabetes mellitus.[4]
Table 2: Effect of a Single 50 mg Enteral Dose of this compound on Gastric Half-Emptying Time (t½) in Feed-Intolerant Critically Ill Patients
| Treatment Group | Pre-treatment Geometric Mean t½ (minutes) | Post-treatment Geometric Mean t½ (minutes) |
| Placebo | - | Similar to pre-treatment |
| This compound (50 mg) | 117 | 76 |
| This compound (50 mg) - Confirmed Absorption | 121 | 65 |
Data from a study in critically ill patients. Note that the results showed a trend towards significance, which became more pronounced when only patients with confirmed drug absorption were included.[1][2]
Experimental Protocols
1. 13C-Octanoic Acid Breath Test for Gastric Emptying
-
Principle: This non-invasive test measures the rate of gastric emptying of a solid meal. Octanoic acid, labeled with the stable isotope 13C, is mixed with a standardized meal. After ingestion, the rate-limiting step for the appearance of 13CO2 in the breath is the emptying of the meal from the stomach.
-
Protocol:
-
Fasting: Subjects should fast overnight for at least 8 hours.
-
Baseline Breath Sample: Collect a baseline breath sample before meal ingestion.
-
Standardized Meal: The subject consumes a standardized meal (e.g., a 99mTc sulfur colloid-labeled egg sandwich or similar low-fat meal) containing a known amount of 13C-octanoic acid. The meal should be consumed within 10 minutes.[7]
-
This compound Administration: The investigational drug (this compound or placebo) is administered orally at a specified time relative to the meal (e.g., 60 minutes prior).
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours post-ingestion.
-
Analysis: The 13CO2/12CO2 ratio in the breath samples is analyzed using mass spectrometry. The data are used to calculate the gastric half-emptying time (t½) and other parameters.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 4. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroparesis - Wikipedia [en.wikipedia.org]
- 8. Manometric evaluation of the motilin receptor agonist this compound (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Camicinal and Motilin Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the motilin agonist camicinal and other related compounds. The information addresses potential limitations in clinical trial design and offers guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in gastric emptying times in our preclinical/clinical study with a motilin agonist. What are the potential causes?
A1: High variability in gastric emptying is a known challenge in studies of prokinetic agents. Several factors can contribute to this:
-
Patient Heterogeneity: Gastroparesis and other motility disorders have diverse underlying causes (e.g., diabetic, idiopathic) which can lead to varied responses to treatment.[1]
-
Poor Correlation Between Symptoms and Gastric Emptying: The severity of symptoms such as nausea and vomiting often correlates poorly with the degree of delayed gastric emptying.[2] This suggests that other factors beyond motility may be involved in symptom generation.
-
Variable Drug Absorption: In a clinical trial of this compound in critically ill patients, two individuals receiving the drug had no detectable plasma concentrations.[3] This highlights the potential for absorption issues, especially in patient populations with compromised gut function, which can lead to apparent non-response and increased variability.
-
Study Duration: Some early-phase trials of this compound were of short duration, which may not be sufficient to capture the full effect of the drug or account for day-to-day variations in gastric emptying.[4]
Q2: Our study is using gastric emptying time as the primary endpoint, but we are not seeing a strong correlation with symptom improvement. Is this expected?
A2: Yes, this is a recognized challenge in the field of gastroparesis research. While prokinetic agents like this compound are designed to accelerate gastric emptying, a direct and consistent correlation between the magnitude of this acceleration and the degree of symptom relief is not always observed.[2][5] This discrepancy may be due to the multifaceted nature of gastroparesis, where symptoms can be influenced by factors other than just the speed of gastric emptying, such as visceral hypersensitivity.[2] Therefore, it is advisable to include patient-reported outcome measures as key secondary endpoints to capture the clinical benefit of the intervention more comprehensively.
Q3: We have a subject who is not responding to this compound. What are the initial troubleshooting steps?
A3: Based on findings from clinical trials, the first step should be to investigate drug exposure. In one study, a lack of response was linked to undetectable plasma levels of this compound in two patients.[3] Therefore, it is crucial to:
-
Confirm Drug Administration and Dosing: Ensure the correct dose was administered according to the protocol.
-
Assess Plasma Concentrations: Whenever feasible, measure plasma levels of the drug to rule out absorption failure.
-
Evaluate for Potential Drug-Drug Interactions: Review concomitant medications for any that could interfere with the absorption or metabolism of this compound.
If drug exposure is confirmed to be adequate, consider other factors such as the specific etiology of the patient's gastroparesis and the presence of co-morbidities that might affect treatment response.
Q4: What are some key considerations for designing a robust clinical trial for a motilin agonist like this compound?
A4: Drawing from the experiences with this compound and other prokinetic agents, several factors are critical for a well-designed trial:
-
Patient Selection: Clearly define the patient population and consider stratifying by the underlying cause of gastroparesis (e.g., diabetic vs. idiopathic) to reduce heterogeneity.
-
Endpoint Selection: Utilize a combination of objective measures (e.g., gastric emptying scintigraphy or breath test) and validated patient-reported outcome instruments to assess both physiological and symptomatic improvement.
-
Dose Ranging: Conduct thorough dose-finding studies to identify the optimal dose that balances efficacy and tolerability.
-
Pharmacokinetic Assessments: Include pharmacokinetic sampling to correlate drug exposure with clinical response and identify potential absorption issues.
-
Trial Duration: Ensure the treatment period is sufficiently long to assess a sustained clinical benefit and rule out tachyphylaxis (a diminishing response to a drug over time).
Data Presentation
Table 1: Summary of this compound Effects on Gastric Emptying in Different Patient Populations
| Patient Population | Dosage | Effect on Gastric Emptying Time (GET) | Reference |
| Healthy Volunteers | 125 mg single dose | Accelerated GET by a mean of 115.4 minutes compared to placebo. | [6] |
| Type 1 Diabetes with Gastroparesis | 125 mg single dose | Reduced gastric half-emptying time by 95 minutes compared to placebo (from 147 to 52 minutes). | [7] |
| Critically Ill with Feed Intolerance | 50 mg single dose | When absorbed, accelerated gastric emptying (pre-treatment half-life of 121 mins vs. post-treatment of 65 mins). | [8] |
| Parkinson's Disease | 50 mg daily for 7-9 days | Improved medication "off" time by over two hours, associated with faster absorption. | [4] |
Experimental Protocols
13C-Octanoic Acid Breath Test for Gastric Emptying of Solids
This non-invasive method measures the rate of gastric emptying of a solid meal.
Principle: 13C-octanoic acid is incorporated into a solid meal (typically an egg). After the meal is emptied from the stomach into the duodenum, the 13C-octanoic acid is rapidly absorbed and metabolized in the liver, producing 13CO2 which is then exhaled. The rate of appearance of 13CO2 in the breath reflects the rate of gastric emptying.
Methodology:
-
Patient Preparation: The patient should fast overnight.
-
Baseline Sample: Collect a baseline breath sample before the test meal is consumed.
-
Test Meal: The patient consumes a standardized meal, for example, a scrambled egg containing 13C-octanoic acid, two slices of bread, and a glass of water.
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.
-
Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
Data Interpretation: The rate of gastric emptying is calculated from the 13CO2 excretion curve.
Wireless Motility Capsule for Gastrointestinal Transit Time
This method provides a comprehensive assessment of regional and whole gut transit times.
Principle: The patient ingests a small, non-digestible capsule that measures pH, temperature, and pressure as it travels through the gastrointestinal tract. These measurements are transmitted to an external recorder.
Methodology:
-
Patient Preparation: The patient fasts for at least 8 hours before the procedure. Certain medications that affect gastrointestinal motility may need to be stopped beforehand.
-
Capsule Ingestion: The patient swallows the wireless motility capsule with a small amount of water.
-
Standardized Meal: Immediately after ingesting the capsule, the patient consumes a standardized meal.
-
Data Recording: The patient wears a data recorder that captures the information transmitted from the capsule for up to 5 days. The patient can typically resume normal activities during this period.
-
Data Analysis: The recorded data is downloaded and analyzed. Gastric emptying time is determined by the time it takes for the capsule to pass from the stomach to the small intestine, indicated by an abrupt change in pH. Small bowel and colonic transit times can also be calculated.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the motilin receptor.
Caption: Example workflow for a placebo-controlled this compound clinical trial.
Caption: Addressing endpoint limitations in prokinetic clinical trials.
References
- 1. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 2. enterramedical.com [enterramedical.com]
- 3. d-nb.info [d-nb.info]
- 4. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 5. Do prokinetic agents provide symptom relief through acceleration of gastric emptying? An update and revision of the existing evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound, a novel motilin agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
the impact of fasting glucose levels on Camicinal's effectiveness
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential impact of fasting glucose levels on the effectiveness of Camicinal, a motilin receptor agonist. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for suspecting that fasting glucose levels might influence this compound's effectiveness?
This compound acts as a motilin receptor agonist to stimulate gastrointestinal motility. However, hyperglycemia, a key feature of uncontrolled diabetes, is independently known to impair gastric emptying through several mechanisms. These include delayed fundic relaxation, reduced antral contractility, and pyloric dysfunction, collectively known as diabetic gastroparesis. Therefore, the prokinetic effects of this compound may be counteracted by the pathophysiological effects of high glucose, potentially leading to reduced efficacy in subjects with elevated fasting glucose levels.
Q2: What signaling pathway does this compound activate, and could it be affected by cellular glucose status?
This compound activates the motilin receptor, a G-protein coupled receptor (GPCR). Activation of this receptor on smooth muscle cells of the stomach and intestines leads to an increase in intracellular calcium concentrations, which in turn stimulates muscle contraction. While there is no direct evidence of glucose interfering with this specific pathway, cellular stress and altered signaling cascades induced by hyperglycemia could potentially dampen the response to motilin receptor stimulation.
overcoming challenges in the chemical synthesis of Camicinal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the chemical synthesis of Camicinal (GSK962040). Given that the detailed proprietary synthesis is not publicly available, this guide focuses on plausible synthetic routes and addresses challenges associated with the key structural motifs of the molecule: the piperidine core, the substituted phenylacetic acid moiety, and the chiral piperazine sidechain.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing molecules like this compound that contain both piperidine and piperazine rings?
A1: Synthesizing complex molecules with multiple nitrogen-containing heterocycles like piperidine and piperazine presents several challenges. These include achieving regioselectivity during functionalization, managing protecting groups for the different nitrogen atoms, and controlling the reactivity of the two distinct nitrogens within the piperazine ring.[1][2] Furthermore, scaling up reactions involving these moieties can be problematic due to issues like exothermic reactions during hydrogenations and difficulties in catalyst separation.[3]
Q2: What are common issues encountered during the C-H functionalization of piperazine rings?
A2: Direct C-H functionalization of piperazines is a significant challenge in synthetic chemistry.[1] Compared to simpler systems like pyrrolidines and piperidines, the presence of the second nitrogen atom in piperazines can lead to side reactions or inhibit the reactivity of the C-H bond.[1] Methods that are successful for other saturated N-heterocycles often cannot be directly applied to piperazines.[2]
Q3: Are there specific considerations for introducing the chiral methylpiperazine moiety?
A3: Introducing a chiral center, such as the (3S)-3-methyl-1-piperazinyl group in this compound, requires stereoselective synthetic methods to ensure the desired enantiomeric purity. This can be achieved by using a chiral starting material or through asymmetric synthesis. Challenges include maintaining stereochemical integrity throughout the synthetic sequence and avoiding racemization.
Q4: What are the key retrosynthetic disconnections for a molecule like this compound?
A4: A logical retrosynthetic analysis of this compound, N-(3-fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine, would involve disconnecting the molecule at the amide bond and the benzylic carbon-nitrogen bond. This would lead to three key synthons: a 4-amino-1-substituted piperidine, a 4-(halomethyl)phenylacetic acid derivative, and (S)-2-methylpiperazine.
Troubleshooting Guides
Guide 1: Synthesis of the Substituted Piperidine Core
This guide addresses common issues in the preparation of the N-(3-fluorophenyl)-4-aminopiperidine intermediate.
| Problem | Potential Cause | Recommended Solution |
| Low yield in reductive amination of 4-piperidone with 3-fluoroaniline | - Incomplete imine formation.- Inactive reducing agent.- Side reactions. | - Ensure anhydrous conditions for imine formation.- Use a fresh batch of sodium triacetoxyborohydride or sodium cyanoborohydride.- Optimize reaction temperature and time. |
| Formation of dialkylated aniline byproduct | - Over-reduction of the imine and subsequent reaction. | - Use a milder reducing agent.- Control the stoichiometry of the reagents carefully. |
| Difficulty in purification of the product | - Presence of unreacted starting materials.- Formation of closely related impurities. | - Employ column chromatography with a suitable solvent system.- Consider derivatization to facilitate separation, followed by deprotection. |
Guide 2: Synthesis of the Phenylacetic Acid Moiety
This section covers potential problems in the synthesis of the 4-(((3S)-3-methyl-1-piperazinyl)methyl)phenylacetic acid intermediate.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the N-alkylation of (S)-2-methylpiperazine with a 4-(halomethyl)phenylacetate derivative | - Steric hindrance from the methyl group on the piperazine.- Poor leaving group on the benzyl halide.- Competing dialkylation. | - Use a more reactive benzyl halide (e.g., benzyl bromide or iodide).- Employ a non-nucleophilic base to avoid side reactions.- Use a suitable protecting group on one of the piperazine nitrogens to control reactivity. |
| Racemization of the chiral piperazine | - Harsh reaction conditions (high temperature or strong base). | - Perform the reaction at lower temperatures.- Use a milder base. |
| Hydrolysis of the ester group during workup | - Acidic or basic conditions during extraction. | - Use a buffered aqueous solution for workup.- Minimize the time the compound is in contact with acidic or basic solutions. |
Guide 3: Final Amide Coupling and Deprotection
This guide focuses on the final steps of the this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the amide coupling reaction | - Inefficient coupling agent.- Steric hindrance between the acid and amine fragments.- Epimerization of the chiral center adjacent to the carbonyl group. | - Screen different coupling reagents (e.g., HATU, HOBt/EDC).- Optimize the reaction temperature and time.- Add the coupling agent at a low temperature to minimize epimerization. |
| Incomplete removal of protecting groups | - Protecting group is too stable under the chosen conditions.- Incomplete reaction. | - Increase the reaction time or temperature.- Use a stronger deprotection reagent. |
| Formation of impurities during deprotection | - Side reactions caused by the deprotection conditions. | - Choose a protecting group that can be removed under milder conditions.- Optimize the deprotection protocol to minimize side reactions. |
Experimental Protocols
While the exact protocols for this compound are not public, the following are generalized methodologies for key transformations that would likely be involved in its synthesis.
Protocol 1: Reductive Amination for Piperidine Synthesis
-
To a solution of 4-piperidone (1.0 eq) and 3-fluoroaniline (1.1 eq) in anhydrous dichloromethane, add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation of a Piperazine
-
To a solution of (S)-2-methylpiperazine (1.2 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add the 4-(halomethyl)phenylacetate derivative (1.0 eq).
-
Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Amide Bond Formation
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the amine intermediate (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring for completion.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for amide coupling.
References
troubleshooting Camicinal solubility and stability issues
Welcome to the technical support center for Camicinal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What could be the cause and how can I resolve this?
A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge for many poorly water-soluble compounds. The issue often arises from the transition of the compound from a concentrated organic solvent stock (e.g., DMSO) to a predominantly aqueous environment, which can cause it to precipitate.
Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous buffer is minimal, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and may alter experimental outcomes.
-
Method of Dilution: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation and precipitation.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious, as prolonged exposure to heat can degrade the compound.
-
pH Adjustment: If your experimental design allows, adjusting the pH of the buffer may enhance solubility, particularly if the compound has ionizable groups.
Q2: My this compound solution appears to be degrading over time, leading to inconsistent results. What are the best practices for storage and handling?
A2: The stability of this compound in solution can be influenced by several factors, including the solvent, storage temperature, and exposure to light.
To ensure stability and experimental consistency:
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experimental incubations.
Troubleshooting Guides
Issue 1: Precipitation Observed When Preparing Cell Culture Media
Potential Cause: The final concentration of this compound may exceed its solubility limit in the complex biological medium, or components in the media may reduce its solubility.
Troubleshooting Workflow:
Issue 2: Inconsistent Bioactivity in In Vitro Assays
Potential Cause: This could be due to the degradation of this compound in the assay buffer over the course of the experiment or inaccurate initial concentrations due to incomplete dissolution.
Stability Assessment Workflow:
Quantitative Data Summary
The following table summarizes the solubility of a hypothetical poorly soluble compound, similar in characteristics to this compound, in various common laboratory solvents. This data is for illustrative purposes to guide solvent selection.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for stock solutions. |
| Ethanol | ~ 20 | A viable alternative for stock solutions. |
| Methanol | ~ 15 | Can be used for stock solutions. |
| Propylene Glycol | ~ 10 | Useful as a co-solvent. |
| PEG 400 | ~ 25 | Good for improving aqueous solubility. |
| Water | < 0.01 | Poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.01 | Very low solubility in physiological buffers. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -80°C.
Protocol for Co-Solvent Screening to Enhance Aqueous Solubility
-
Prepare Co-Solvent Buffers: Create a series of your primary aqueous buffer (e.g., PBS) containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Dilution: To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM this compound stock solution in DMSO to reach a final concentration of 100 µM.
-
Mixing and Observation: Immediately vortex the solution and visually inspect for any signs of precipitation.
-
Incubation and Final Check: Incubate the solutions at the intended experimental temperature for 1 hour and check for precipitation again.
-
Determination: Identify the lowest concentration of the co-solvent that maintains the solubility of this compound.
Signaling Pathway
This compound is a motilin receptor agonist.[1] The motilin receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to increased gastrointestinal motility.[2]
References
Navigating Clinical Studies with Camicinal: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing clinical studies involving Camicinal (GSK962040), a selective motilin receptor agonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on managing potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GSK962040) is an investigational small molecule that acts as a selective agonist for the motilin receptor.[1][2] Motilin is a hormone that plays a crucial role in stimulating gastrointestinal motility.[3][4] By activating the motilin receptor, this compound is designed to enhance gastric emptying and intestinal contractions.[5] This makes it a potential therapeutic agent for conditions characterized by delayed gastric emptying, such as gastroparesis.[1]
Q2: What is the general safety profile of this compound observed in clinical trials?
A2: Across multiple clinical studies, this compound has been generally well-tolerated.[6][7][8] In studies involving healthy volunteers and patients with diabetic gastroparesis, single doses up to 125-150 mg and repeat daily doses up to 125 mg were well-tolerated, with adverse events not occurring more frequently than with a placebo.[7]
Q3: Has this compound been studied in specific patient populations?
A3: Yes, this compound has been evaluated in various populations, including healthy volunteers, patients with type 1 diabetes mellitus and gastroparesis, and critically ill patients with feed intolerance.[7][9] A study in patients with Parkinson's disease has also been conducted to assess its effects on gastric emptying and medication absorption.[3]
Troubleshooting Guide: Managing Adverse Events
While this compound is generally well-tolerated, researchers should be prepared to manage potential adverse events. The following guide provides insights into identifying and addressing these events based on available clinical trial data.
Gastrointestinal Adverse Events
Gastrointestinal side effects are the most anticipated adverse events with prokinetic agents.
Issue: A study participant reports abdominal pain.
-
Initial Assessment:
-
Characterize the pain: Inquire about the onset, duration, location, and severity of the pain. Use a standardized pain scale for objective measurement.
-
Review concomitant medications: Assess for other medications that could contribute to abdominal pain.
-
Evaluate timing: Note the timing of the pain in relation to this compound administration and meals. In a study with healthy volunteers, one subject experienced mild abdominal pain with both this compound and placebo, suggesting it may not always be drug-related.[8]
-
-
Management Protocol:
-
Mild Pain: Continue to monitor the participant closely. Consider whether the pain is transient.
-
Moderate to Severe Pain:
-
Consider temporarily withholding the next dose of this compound.
-
If the pain persists or worsens, a medical evaluation is warranted to rule out other causes.[10]
-
Follow the specific study protocol for dose reduction or discontinuation.
-
-
Issue: A participant experiences nausea or vomiting.
-
Initial Assessment:
-
Quantify the events: Record the frequency and severity of nausea and the number of vomiting episodes.
-
Assess hydration status: Dehydration is a potential complication of persistent vomiting.
-
Review dietary intake: Note any recent changes in diet that could be a contributing factor.
-
-
Management Protocol:
-
Supportive Care: Encourage adequate hydration with clear fluids.[11]
-
Dietary Modification: Advise small, frequent meals and avoidance of fatty or spicy foods.
-
Pharmacological Intervention (as per study protocol):
-
Data on Adverse Events from a Clinical Trial in Critically Ill Patients
A key study by Chapman et al. (2016) in critically ill, feed-intolerant patients provides the most detailed published data on adverse events associated with this compound. The frequency of adverse events was similar between the this compound and placebo groups.[9][14]
| Adverse Event Category | This compound 50 mg (n=15) | This compound 75 mg (n=10) | Placebo (n=8) |
| Any Adverse Event | 10 (67%) | 8 (80%) | 6 (75%) |
| Serious Adverse Events | 2 (13%)¹ | 0 (0%) | 1 (13%)² |
| ¹Fatal events (severe sepsis and brain herniation) were assessed as unrelated to the study treatment. | |||
| ²Non-fatal cardiac arrest, assessed as unrelated to the study treatment. |
Table 1: Summary of Adverse Events in a Study of Critically Ill Patients Receiving this compound or Placebo.[9]
Experimental Protocols
Accurate assessment of gastric emptying is fundamental to clinical studies of this compound. The following are detailed methodologies for two common experimental procedures.
13C-Octanoic Acid Breath Test
This non-invasive test measures the rate of solid-phase gastric emptying.[15][16]
-
Principle: 13C-octanoic acid is attached to a solid meal (typically a scrambled egg). After ingestion, the stomach processes the meal, and the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver. The resulting 13CO2 is exhaled in the breath. The rate of appearance of 13CO2 in the breath reflects the rate of gastric emptying.[15][17]
-
Procedure:
-
Preparation: The participant fasts overnight (at least 8-10 hours).[15]
-
Baseline Sample: A baseline breath sample is collected before the test meal.[15]
-
Test Meal: The participant consumes a standardized meal, such as a scrambled egg containing 13C-octanoic acid, two slices of white bread, and a small amount of margarine, followed by a glass of water. The meal should be consumed within 10 minutes.[15][18]
-
Breath Sample Collection: Breath samples are collected at regular intervals, for instance, every 15 minutes for the first two hours, and then every 30 minutes for the next two to four hours.[15][19]
-
Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[15]
-
-
Troubleshooting:
-
Issue: High baseline 13CO2 reading.
-
Possible Cause: The participant may not have fasted properly or may have consumed foods high in 13C.
-
Solution: Ensure strict adherence to fasting guidelines before rescheduling the test.
-
-
Issue: Inconclusive or flat excretion curve.
-
Possible Cause: Extremely delayed gastric emptying, malabsorption in the small intestine, or improper breath sample collection.
-
Solution: Verify the participant's clinical condition and adherence to the protocol. If malabsorption is suspected, this test may not be suitable. Ensure proper technique for breath sample collection.
-
-
Acetaminophen Absorption Test
This test provides an indirect measure of liquid-phase gastric emptying.[20][21]
-
Principle: Acetaminophen (paracetamol) is minimally absorbed in the stomach but is rapidly absorbed in the small intestine. Therefore, the rate of its appearance in the bloodstream is an indicator of how quickly it has been emptied from the stomach.[22][23]
-
Procedure:
-
Preparation: The participant fasts overnight.
-
Administration: The participant ingests a standardized liquid meal or a specific volume of liquid containing a known dose of acetaminophen (e.g., 1.5 grams).
-
Blood Sampling: Blood samples are drawn at specific time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) after ingestion.
-
Analysis: The concentration of acetaminophen in the plasma is determined for each time point to generate a concentration-time curve.
-
-
Troubleshooting:
-
Issue: Low or delayed peak plasma concentration.
-
Possible Cause: Delayed gastric emptying, impaired intestinal absorption, or interaction with other medications.
-
Solution: Correlate the findings with the participant's clinical symptoms. Review concomitant medications for potential interactions.
-
-
Issue: High variability in results.
-
Possible Cause: Inconsistent meal composition or volume, or variations in the participant's posture during the test.
-
Solution: Strictly standardize the test meal and ensure the participant remains in a consistent position (e.g., seated) during the test.
-
-
Visualizations
Signaling Pathway of Motilin Receptor Agonists
Caption: Motilin receptor signaling cascade initiated by this compound.
Experimental Workflow for Gastric Emptying Assessment
Caption: Workflow for assessing gastric emptying in a clinical trial.
Troubleshooting Logic for Gastrointestinal Adverse Events
Caption: Decision-making flowchart for managing GI adverse events.
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a novel motilin agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. england.nhs.uk [england.nhs.uk]
- 12. The management of nausea and vomiting in clinical oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Guideline: Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digestivehealth.org.au [digestivehealth.org.au]
- 16. infai.co.uk [infai.co.uk]
- 17. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kibion.se [kibion.se]
- 19. researchgate.net [researchgate.net]
- 20. Acetaminophen absorption kinetics in altered gastric emptying: establishing a relevant pharmacokinetic surrogate using published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. Delay of gastric emptying by duodenal intubation: sensitive measurement of gastric emptying by the paracetamol absorption test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Camicinal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Camicinal (GSK962040).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
This compound is a potent and selective small-molecule motilin receptor agonist that has been investigated for the treatment of gastroparesis.[1][2] As an orally administered drug, its efficacy is dependent on sufficient absorption from the gastrointestinal (GI) tract into the systemic circulation. Low or variable oral bioavailability can lead to suboptimal therapeutic effects and inconsistent patient outcomes. Therefore, understanding and optimizing the factors that influence its absorption is critical during drug development.
Q2: What are the likely physicochemical properties of this compound that may affect its oral bioavailability?
Q3: How might the pH of the gastrointestinal tract impact the absorption of this compound?
Given its likely nature as a weak base, this compound's dissolution and subsequent absorption can be significantly influenced by the pH of the GI tract.[3][4][5] In the acidic environment of the stomach (pH 1-3), this compound is expected to be more soluble. However, as it transitions to the more neutral pH of the small intestine (pH 6-7.5), its solubility may decrease, potentially leading to precipitation. This could limit the amount of dissolved drug available for absorption across the intestinal wall.
Q4: Could food intake affect the bioavailability of this compound?
Yes, food intake can have a significant impact on the bioavailability of orally administered drugs, particularly for lipophilic compounds with pH-dependent solubility. The effects can be complex:
-
Increased Gastric Residence Time: Food can delay gastric emptying, allowing for a longer period of dissolution in the acidic stomach environment.
-
Increased Bile Salt Secretion: High-fat meals stimulate the release of bile salts, which can enhance the solubilization of lipophilic drugs.
-
Changes in Gastric pH: Food can temporarily increase the pH of the stomach, which might decrease the dissolution rate of a weakly basic drug like this compound.
A clinical trial in critically ill patients receiving enteral nutrition showed that this compound was absorbed when administered enterally. However, the specific impact of different food types on its bioavailability would require dedicated clinical studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the drug substance. | 1. Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Investigate the use of surfactants, cyclodextrins, or co-solvents in the formulation to enhance solubility. |
| pH-dependent solubility leading to precipitation in the small intestine. | 1. Use of pH-modifying excipients: Incorporate acidic excipients in the formulation to create a more acidic microenvironment around the drug particles in the intestine. 2. Amorphous Solid Dispersions (ASDs): Formulate this compound as an ASD with a hydrophilic polymer to maintain it in a supersaturated state in the gut. |
| Inadequate formulation for the animal model. | 1. Vehicle Screening: Test a range of vehicles, from simple aqueous solutions with pH adjustment to lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). 2. Dose Volume and Concentration: Ensure the dosing volume and concentration are appropriate for the animal species and that the drug remains solubilized in the vehicle. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
| Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) despite expectations of high permeability. | 1. Solubility Limitation in the Donor Compartment: Ensure the concentration of this compound in the donor compartment is below its solubility limit in the assay buffer. If necessary, use a formulation with solubilizing agents. 2. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the Caco-2 cells, which would reduce its net transport. Conduct bi-directional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
| High variability between experimental wells. | 1. Inconsistent Cell Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayers before and after the experiment by measuring the transepithelial electrical resistance (TEER). 2. Compound Adsorption: this compound may adsorb to the plastic of the assay plates. Use low-binding plates and include control wells to assess recovery. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral):
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
Add the dosing solution to the apical (donor) side of the cell monolayer.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the dosing solution to the basolateral (donor) side.
-
Collect samples from the apical (receiver) side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Formulation Preparation: Prepare different formulations of this compound (e.g., aqueous suspension, solution with co-solvents, SEDDS).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound to a group of rats to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer a single oral dose of each formulation to separate groups of rats.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) for each formulation.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 980 ± 210 | 15 |
| Solution with 20% PEG 400 | 10 | 320 ± 60 | 1.5 | 2100 ± 450 | 32 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 550 ± 90 | 1.0 | 3800 ± 620 | 58 |
| Intravenous Solution | 2 | 890 ± 110 | 0.25 | 6500 ± 800 | 100 |
Visualizations
Caption: Mechanism of action of orally administered this compound.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8318203B2 - Form of administration of racecadotril - Google Patents [patents.google.com]
Technical Support Center: Minimizing Placebo Effects in Gastroparesis Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute gastroparesis clinical trials with minimized placebo effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical placebo response rate in gastroparesis clinical trials?
A1: The pooled placebo response rate in gastroparesis trials, based on a composite endpoint of symptom improvement, is approximately 29.3%.[1] However, this rate can vary significantly depending on several factors.
Q2: What are the key factors that influence the placebo response rate in gastroparesis trials?
A2: Several factors can influence the placebo response rate. Key factors include the etiology of gastroparesis, the duration of the trial, and the use of validated symptom questionnaires.[1][2] For instance, trials with a shorter duration (less than 4 weeks) tend to have higher placebo response rates compared to longer trials (9 weeks or more).[1][2]
Q3: How does the etiology of gastroparesis affect the placebo response?
A3: The underlying cause of gastroparesis can impact the placebo response. Studies have shown that the placebo response rate is generally higher in patients with idiopathic gastroparesis compared to those with diabetic gastroparesis.[1][2]
Q4: Are there validated tools to measure symptoms in gastroparesis trials?
A4: Yes, the Gastroparesis Cardinal Symptom Index (GCSI) is a widely used and validated patient-reported outcome measure.[3][4][5] It assesses the severity of key gastroparesis symptoms. The American Neurogastroenterology and Motility Society (ANMS) GCSI Daily Diary (GCSI-DD) is a version of this tool for daily symptom assessment.[3][6]
Q5: What is a placebo run-in period, and is it effective?
A5: A placebo run-in period is a phase at the beginning of a trial where all participants receive a placebo. The goal is to identify and exclude "placebo responders" before randomization.[7][8] However, its effectiveness is debated, as it may not consistently reduce the placebo response in the main trial and can introduce bias.[7][9]
Troubleshooting Guides
Issue: High variability in patient-reported symptom scores.
This can mask the true effect of the investigational drug.
Solution: Implement a structured patient training protocol on symptom reporting.
-
Objective: To ensure patients understand and consistently use symptom rating scales.
-
Protocol:
-
Initial Training Session (Screening/Baseline Visit):
-
A trained study coordinator introduces the patient to the specific symptom questionnaire being used (e.g., GCSI-DD).
-
Each symptom in the questionnaire is reviewed with the patient, using standardized definitions.
-
The rating scale (e.g., 0-5 severity scale) is explained in detail, with clear anchors for each level.
-
Patients complete a practice questionnaire based on their symptoms over the past 24 hours, and the coordinator reviews the responses with them to ensure understanding.
-
-
Take-Home Materials:
-
Provide patients with a laminated card or booklet that includes definitions of the symptoms and a visual representation of the rating scale.
-
-
Follow-up and Reinforcement:
-
At each study visit, briefly review the symptom reporting instructions with the patient.
-
Encourage patients to ask questions if they are unsure how to rate a particular symptom.
-
-
Issue: Higher-than-expected placebo response, potentially due to patient expectations.
Patient expectations can significantly contribute to the placebo effect.
Solution: Implement a protocol for managing patient and staff expectations.
-
Objective: To neutralize patient expectations about the likelihood of receiving active treatment and its potential benefits.
-
Protocol:
-
Neutral Communication Training for Staff:
-
Train investigators and study coordinators to use neutral and standardized language when discussing the trial with patients.[10]
-
Avoid phrases that could create high expectations, such as "this is a promising new treatment."
-
Emphasize that the purpose of the trial is to determine if the investigational drug is effective and that its efficacy is not yet known.
-
-
Informed Consent Process:
-
The informed consent form should clearly state that the patient may receive an active drug or a placebo and that the probability of each.
-
The potential benefits and risks of both the investigational drug and placebo should be explained in a balanced manner.
-
-
Ongoing Patient Communication:
-
Throughout the trial, maintain a consistent and neutral communication style.[11]
-
Focus on the importance of accurate symptom reporting to the success of the study.
-
-
Issue: Difficulty separating the true drug effect from a high placebo response in the final analysis.
A high placebo response can lead to a failed trial, even if the drug has some efficacy.
Solution: Consider an advanced study design, such as the Sequential Parallel Comparison Design (SPCD).
-
Objective: To reduce the impact of the placebo response and increase the statistical power of the trial.
-
Methodology:
-
Stage 1:
-
Stage 2:
-
Analysis:
-
The final analysis combines data from both stages, giving more weight to the results from the placebo non-responders in Stage 2, who are less likely to exhibit a placebo response.[13]
-
-
Data Presentation
Table 1: Factors Influencing Pooled Placebo Response Rates in Gastroparesis Trials
| Factor | Subgroup | Pooled Placebo Response Rate (95% CI) |
| Etiology | Diabetic Gastroparesis | 28.1% (20.5% - 36.6%) |
| Idiopathic Gastroparesis | 34.2% (25.1% - 44.1%) | |
| Trial Duration | < 4 weeks | 32.6% (23.2% - 43.1%) |
| ≥ 9 weeks | 23.2% (15.5% - 32.2%) | |
| Use of Validated Questionnaire | Yes | 27.4% (21.5% - 33.8%) |
| No | 31.2% (20.8% - 43.0%) |
Data adapted from Wise et al. (2022)[1][2]
Experimental Protocols
Protocol for Utilizing the Gastroparesis Cardinal Symptom Index (GCSI) Daily Diary (GCSI-DD)
-
Patient Training:
-
At the baseline visit, a trained researcher will explain the purpose of the GCSI-DD to the patient.
-
The researcher will review each of the five symptoms (nausea, early satiety, postprandial fullness, upper abdominal pain, and vomiting) and their definitions as outlined in the ANMS GCSI-DD user manual.[6]
-
The 5-point severity scale (0=none to 4=very severe) for the four subjective symptoms will be explained.[6]
-
The method for recording the number of vomiting episodes (capped at 4 or more) will be demonstrated.[6]
-
-
Data Collection:
-
Patients will be instructed to complete the GCSI-DD once daily, at the same time each day (e.g., before bed), recalling their symptoms over the past 24 hours.
-
Data can be collected using a paper diary or an electronic diary (eDiary) on a smartphone or tablet.
-
-
Scoring:
-
The severity scores for nausea, early satiety, postprandial fullness, and upper abdominal pain range from 0 to 4.
-
The vomiting score is the number of episodes, capped at 4.
-
The GCSI-DD total score is calculated as the average of the scores for the five symptoms.[6]
-
Mandatory Visualization
Caption: Logical relationship of factors contributing to the placebo effect in gastroparesis.
Caption: Experimental workflow for a Sequential Parallel Comparison Design (SPCD).
References
- 1. Response and Adverse Event Rates With Placebo in Gastroparesis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Role of the Gastroparesis Cardinal Symptom Index in Research [gastrosbclinicalresearch.com]
- 5. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. premier-research.com [premier-research.com]
- 8. spg.pt [spg.pt]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. cognivia.com [cognivia.com]
- 11. mddionline.com [mddionline.com]
- 12. pharmasug.org [pharmasug.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. alirahealth.com [alirahealth.com]
Technical Support Center: Refining Animal Models for More Accurate Camicinal Testing
This technical support center is designed for researchers, scientists, and drug development professionals working with the motilin receptor agonist, Camicinal (GSK962040). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments, alongside detailed experimental protocols and data summaries to enhance the accuracy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (GSK962040) is a small molecule, selective motilin receptor agonist.[1][2][3][4] Its primary mechanism of action is to stimulate the motilin receptor, a G-protein coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal (GI) tract.[1] This activation initiates a signaling cascade that leads to increased gastrointestinal motility, particularly accelerating gastric emptying.[1][3][5] Unlike macrolide antibiotics such as erythromycin, which also act as motilin agonists, this compound is a non-motilide structure and lacks antibiotic properties, making it a more specific candidate for long-term prokinetic therapy.[1][2]
Q2: Which are the most appropriate animal models for studying the efficacy of this compound?
A2: Since laboratory rodents like mice and rats lack a functional motilin system, they are not ideal for primary efficacy studies of motilin agonists.[3][6] Therefore, species that have a functional motilin system and exhibit a physiological response to motilin agonists are preferred. The most commonly used and recommended models for in vivo testing of motilin agonists like this compound are:
-
Rabbits: The rabbit motilin receptor is a close orthologue to the human receptor, making it a suitable model for screening motilin agonists with prokinetic potential.
-
Dogs: Dogs have a functional motilin system and have been used to demonstrate the in vivo gastric prokinetic activity of this compound.[3]
For studies focusing on gastroparesis, models where delayed gastric emptying is induced are necessary. These can include:
-
Diabetic gastroparesis models: Commonly induced in rats by a single high-dose injection of streptozotocin (STZ) to model Type 1 diabetes, or a combination of a high-fat diet and a lower dose of STZ to model Type 2 diabetes.[7]
-
Pharmacologically-induced gastroparesis: Alpha 2-adrenergic agonists can be used to inhibit antroduodenal motility and simulate gastroparesis in dogs.[8]
Q3: What are the key considerations for translating preclinical findings with this compound to clinical applications?
A3: Translating preclinical data to human clinical outcomes is a significant challenge in drug development.[9][10][11] Key considerations for this compound include:
-
Species Differences: The potency of motilin agonists can differ between species. For instance, GSK962040 showed lower potency at the dog motilin receptor compared to the human receptor.[3] This highlights the importance of careful dose selection and interpretation of results when extrapolating from animal models to humans.
-
Model Limitations: Animal models often oversimplify the complexity of human diseases like gastroparesis. It is crucial to select models that accurately reflect the pathophysiology of the condition being studied.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough understanding of the PK/PD relationship of this compound in the chosen animal model is essential to predict efficacious exposure targets in humans.[9]
Troubleshooting Guides
Issue 1: High variability in gastric emptying measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent food intake before the experiment. | Ensure a standardized fasting period for all animals before administering the test meal. For rodents, an overnight fast (approximately 12-16 hours) with free access to water is common.[12] |
| Variability in test meal composition. | Use a standardized test meal with consistent caloric content and composition for all animals.[13] The type of meal (liquid vs. solid) will also significantly impact emptying rates. |
| Stress-induced alterations in gut motility. | Acclimatize animals to the experimental procedures and environment to minimize stress. Handle animals gently and consistently. |
| Inappropriate method for measuring gastric emptying. | Select a validated and reproducible method for your chosen species. Non-invasive methods like the 13C-octanoic acid breath test or MRI can reduce variability by allowing for repeated measures in the same animal.[12][14] |
Issue 2: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Inadequate dose range. | Conduct a pilot study with a wide range of doses to identify the therapeutic window. Motilin agonists can have a biphasic effect, with high doses sometimes being less effective or causing adverse effects.[1] |
| Receptor desensitization. | Be aware of potential tachyphylaxis (rapid decrease in response to a drug) with repeated dosing of motilin agonists.[4][15][16] Ensure an adequate washout period between doses in crossover studies. |
| Poor bioavailability. | Investigate the pharmacokinetic profile of this compound in your animal model. The route of administration (e.g., oral gavage vs. intravenous injection) will significantly impact bioavailability.[3] |
| Saturated response. | The highest doses tested may be on the plateau of the dose-response curve. Include lower doses to better define the ascending portion of the curve. |
Issue 3: Unexpected adverse events.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | High doses of motilin agonists can lead to nausea, vomiting, and abdominal cramping.[1] Reduce the dose to a level that is therapeutically effective without causing significant side effects. |
| Off-target effects. | Although this compound is a selective motilin receptor agonist, it's important to monitor for any unexpected clinical signs.[1][2] If observed, consider further investigation into potential off-target activities. |
| Species-specific toxicity. | Different species may exhibit unique toxicological profiles. Carefully observe animals for any signs of distress or adverse reactions and consult with a veterinarian. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (GSK962040) at Motilin Receptors
| Species | Receptor Type | pEC50 | Reference |
| Human | Recombinant | 7.9 | [1][2] |
| Dog | Recombinant | 5.79 | [3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Efficacy of this compound (GSK962040) on Gastrointestinal Motility
| Animal Model | Dose | Route | Effect | Reference |
| Conscious Rabbits | 5 mg/kg | IV | Significantly increased fecal output over a 2-hour period. | [1][2] |
| Fasted Dogs | 3 mg/kg | IV | Induced phasic contractions for approximately 48 minutes. | [3] |
| Fasted Dogs | 6 mg/kg | IV | Induced phasic contractions for approximately 173 minutes. | [3] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rodents using Magnetic Resonance Imaging (MRI)
This protocol is adapted from a non-invasive method for quantifying gastric volume and emptying in mice.[14]
-
Animal Preparation:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Acclimatize mice to the MRI scanner environment to minimize stress.
-
-
Test Meal:
-
Prepare a standardized test meal. For example, 0.2 g of egg yolk.[14]
-
-
MRI Procedure:
-
Acquire a baseline MRI scan of the stomach to determine the fasting gastric volume.
-
Administer the standardized test meal to the mouse.
-
Acquire a series of T1-weighted MRI scans at regular intervals (e.g., 30, 60, 90, 120, and 150 minutes) post-feeding.[14]
-
-
Image Analysis:
-
Use image analysis software to reconstruct the 3D volume of the stomach at each time point.
-
Calculate the gastric volume at each time point.
-
Plot the gastric volume over time to generate a gastric emptying curve.
-
From the curve, calculate key parameters such as the gastric half-emptying time (T1/2).
-
Protocol 2: Induction of a Diabetic Gastroparesis Model in Rats
This protocol is based on the widely used streptozotocin (STZ)-induced diabetic model.[7]
-
Animal Selection:
-
Use male Sprague-Dawley rats of a specific weight range.
-
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Monitor blood glucose levels regularly (e.g., 72 hours post-STZ injection and then weekly). Animals with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
-
Development of Gastroparesis:
-
Allow sufficient time for the diabetic animals to develop gastroparesis. This can take several weeks (e.g., 8 weeks).[7]
-
Confirm delayed gastric emptying in the diabetic group compared to a non-diabetic control group before initiating this compound treatment studies.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the motilin receptor.
Caption: General experimental workflow for assessing gastric emptying.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Why is motilin active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data mining–based analysis to explore the application of an animal model of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]
- 10. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 12. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ACG Clinical Guideline: Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Camicinal: A Comparative Analysis of In Vitro and In Vivo Prokinetic Efficacy
A deep dive into the experimental data reveals the translational journey of Camicinal from a potent in vitro motilin receptor agonist to a promising in vivo prokinetic agent for gastroparesis.
This compound (GSK962040) is a selective, small-molecule motilin receptor agonist that has been investigated as a potential treatment for conditions characterized by delayed gastric emptying, such as gastroparesis.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on its pharmacological profile.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a side-by-side comparison of its potency and clinical effects.
In Vitro Efficacy of this compound
| Assay Type | Species/System | Parameter | Value | Reference |
| Functional Assay | Dog Motilin Receptor (HEK293 cells) | pEC50 | 5.79 | [2] |
| Functional Assay | Human Isolated Stomach Muscle | Contraction Amplitude | Similar to 10 µmol L⁻¹ erythromycin and 100 nmol L⁻¹ [Nle13]-motilin | [3] |
| Functional Assay | Rabbit Gastric Antrum | Facilitation of Cholinergic Contractions | Maximum of 248 ± 47% at 3 µmol L⁻¹ | [3] |
In Vivo Efficacy of this compound
| Study Population | Dosage | Primary Endpoint | Result | Reference |
| Healthy Volunteers | 125 mg single dose | Gastric Emptying Time (Wireless Motility Capsule) | Accelerated by 115.4 minutes compared to placebo | [4] |
| Patients with Type 1 Diabetes and Gastroparesis | 25, 50, and 125 mg single doses | Gastric Half-Emptying Time | Decreased by 30%, 30%, and 64% respectively, compared to placebo | |
| Critically Ill, Feed-Intolerant Patients | 50 mg single dose | Gastric Emptying (¹³C-Octanoic Acid Breath Test) | Accelerated gastric emptying and increased glucose absorption | [5][6] |
| Conscious Rabbits | 5 mg/kg IV | Fecal Output | Significantly increased over a 2-hour period | [3] |
| Conscious Dogs | 3 and 6 mg/kg IV | Phasic Gastric Contractions | Dose-related induction of phasic contractions (duration of 48 and 173 minutes, respectively) | [2] |
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by selectively binding to and activating the motilin receptor, a G protein-coupled receptor found on enteric neurons and gastrointestinal smooth muscle cells.[7][8] This activation is believed to initiate a signaling cascade that enhances cholinergic activity and directly stimulates muscle contractions, leading to an increase in gastrointestinal motility, particularly in the stomach.[9]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are outlined below to provide a deeper understanding of the data generation process.
In Vitro Functional Assays
Recombinant Receptor Activation (Dog Motilin Receptor):
-
HEK293 cells were engineered to express the dog motilin receptor.
-
The cells were loaded with a fluorescent calcium indicator.
-
This compound at various concentrations was added to the cells.
-
Changes in intracellular calcium levels upon receptor activation were measured using a Fluorometric Imaging Plate Reader.
-
The pEC50 value was calculated from the concentration-response curve, representing the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect.[2]
Isolated Tissue Contraction (Human Stomach):
-
Strips of human gastric antral muscle were obtained from surgical specimens.
-
The muscle strips were mounted in organ baths containing a physiological salt solution and maintained at 37°C.
-
The contractile responses of the muscle strips to the addition of this compound, erythromycin, or [Nle13]-motilin were recorded using force transducers.
-
The amplitude of muscle contraction was measured and compared between the different compounds.[3]
In Vivo Efficacy Assessment
¹³C-Octanoic Acid Breath Test for Gastric Emptying:
-
Following an overnight fast, subjects consume a standardized test meal (e.g., scrambled egg yolk mixed with ¹³C-octanoic acid).[10]
-
The ¹³C-octanoic acid is absorbed in the small intestine after leaving the stomach and is metabolized in the liver, producing ¹³CO₂ which is then exhaled.[11]
-
Breath samples are collected at regular intervals (e.g., every 15 minutes) for several hours.[12][13]
-
The concentration of ¹³CO₂ in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
-
The rate of gastric emptying is calculated from the rate of ¹³CO₂ appearance in the breath.[10][12]
Wireless Motility Capsule for Gastrointestinal Transit Time:
-
After a fasting period, the subject ingests a standardized meal and then swallows the wireless motility capsule.[4]
-
The capsule measures pH, temperature, and pressure as it travels through the gastrointestinal tract.[14][15]
-
These data are transmitted to a portable receiver worn by the subject.[4]
-
Gastric emptying time is determined by the abrupt change in pH as the capsule moves from the acidic environment of the stomach to the more alkaline environment of the small intestine.[14]
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 The procedure | Assessing motility of the gastrointestinal tract using a wireless capsule | Guidance | NICE [nice.org.uk]
- 5. d-nb.info [d-nb.info]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. europeanreview.org [europeanreview.org]
- 12. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Mechanistic Showdown: Camicinal vs. Erythromycin in Gastrointestinal Motility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prokinetic agents camicinal and erythromycin. By examining their mechanisms of action, experimental data, and safety profiles, this document serves as a comprehensive resource for understanding their therapeutic potential in managing gastrointestinal motility disorders.
This compound and erythromycin both function as motilin receptor agonists, a class of drugs that stimulate contractions of the stomach and small intestine, thereby accelerating gastric emptying. Erythromycin, a macrolide antibiotic, has long been used off-label for its prokinetic effects. However, its antibiotic properties raise concerns about bacterial resistance, and it is associated with a range of side effects. This compound (GSK962040) is a newer, non-antibiotic, small-molecule motilin receptor agonist specifically developed to offer a more targeted and safer approach to treating conditions like gastroparesis.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and erythromycin, offering a side-by-side comparison of their key characteristics. Note: Data presented is compiled from various studies and may not be from direct head-to-head comparative trials unless specified.
Table 1: Mechanism of Action and Potency
| Parameter | This compound (GSK962040) | Erythromycin |
| Primary Mechanism | Selective Motilin Receptor Agonist | Motilin Receptor Agonist |
| Receptor Specificity | High selectivity for the motilin receptor with no significant activity at a range of other receptors.[1] | Also possesses antibacterial properties by binding to the 50S ribosomal subunit of bacteria.[2] |
| In Vitro Potency (pEC50) at human motilin receptor | 7.9[1] | 7.3[1] |
Table 2: Efficacy in Gastroparesis
| Parameter | This compound (GSK962040) | Erythromycin |
| Effect on Gastric Emptying | A single 125 mg dose significantly reduced gastric half-emptying time by approximately 65% compared to placebo in patients with type 1 diabetes and slow gastric emptying.[3] Doses of 25 mg and 50 mg showed a reduction of about 27%.[3] | In diabetic patients with gastroparesis, a 3-week treatment decreased the half-time of gastric emptying from a baseline of 110 minutes to 55 minutes.[4] |
| Clinical Improvement | In a study of critically ill, feed-intolerant patients, a single 50 mg enteral dose of this compound that was absorbed accelerated gastric emptying.[5][6] | In a systematic review of five small studies, erythromycin was reported to improve symptoms in 43% of patients with gastroparesis.[7] |
Table 3: Side Effect Profile
| Parameter | This compound (GSK962040) | Erythromycin |
| Common Adverse Events | In clinical trials, the frequency of adverse events was similar to placebo.[3] | Gastrointestinal issues such as abdominal pain, nausea, vomiting, and diarrhea are common.[2][8] |
| Cardiovascular Risk | No clinically significant trends in electrocardiograms were detected in a study with single doses up to 125 mg.[3] | Associated with a potential risk of QT prolongation and cardiac arrhythmias.[5][9] |
| Antibiotic Resistance | Non-antibiotic, therefore no risk of bacterial resistance. | Widespread use raises concerns about the development of microbial resistance.[5] |
| Drug Interactions | Less likely to have significant drug-drug interactions compared to erythromycin. | Potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to numerous drug-drug interactions.[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanistic nuances and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Motilin Receptor Signaling Pathway.
Caption: Gastric Emptying Scintigraphy Workflow.
Caption: Antroduodenal Manometry Workflow.
Detailed Experimental Protocols
1. Gastric Emptying Scintigraphy
This non-invasive procedure is the gold standard for quantitatively measuring the rate of gastric emptying of a solid meal.[11]
-
Patient Preparation: Patients are typically required to fast overnight.[12] Medications that may affect gastrointestinal motility are withheld for a specified period before the test.[13] For diabetic patients, blood glucose levels are monitored as hyperglycemia can delay gastric emptying.[12]
-
Test Meal: A standardized solid meal, commonly an egg-white meal labeled with a radioisotope such as 0.5–1 mCi of ⁹⁹ᵐTc-sulfur colloid, is ingested by the patient.[12] The meal should be consumed within 10 minutes.[14]
-
Image Acquisition: A gamma camera is used to acquire images of the stomach immediately after the meal is consumed (time 0) and at subsequent intervals, typically at 1, 2, and 4 hours post-ingestion.[12][14] Both anterior and posterior images are taken to allow for the calculation of the geometric mean, which corrects for tissue attenuation.
-
Data Analysis: A region of interest (ROI) is drawn around the stomach on each image to quantify the amount of radioactivity remaining.[14] The percentage of the meal retained in the stomach at each time point is calculated, and from this, the gastric emptying half-time (T½) can be determined.[10]
2. Antroduodenal Manometry
This test assesses the motor function of the stomach and the upper part of the small intestine (duodenum) by measuring pressure changes.[15]
-
Patient Preparation: Similar to gastric emptying scintigraphy, patients need to fast overnight, and medications affecting gut motility are discontinued.[13]
-
Catheter Placement: A thin, flexible catheter with multiple pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.[15] The correct placement is typically confirmed by fluoroscopy or endoscopy.[13]
-
Data Recording: The catheter remains in place for several hours to record pressure waves during both fasting and postprandial (after a meal) states.[13] The fasting period allows for the assessment of the migrating motor complex (MMC), a cyclical pattern of contractions in the fasting state.[15] After the fasting recording, the patient consumes a standardized meal to evaluate the digestive motor response.[13]
-
Data Analysis: The recorded pressure data is analyzed to determine the coordination and strength of muscle contractions in the antrum and duodenum.[16] This can help identify abnormalities in motor patterns, such as uncoordinated contractions or a lack of a normal postprandial motor response.[15]
Conclusion
This compound represents a targeted therapeutic advancement over erythromycin for the management of gastroparesis and other gastrointestinal motility disorders. While both are effective motilin receptor agonists, this compound's enhanced selectivity and lack of antibiotic activity translate to a more favorable safety profile, mitigating the risks of bacterial resistance and adverse cardiovascular events associated with erythromycin. The in vitro data suggests that this compound is a more potent agonist at the human motilin receptor. Although direct head-to-head clinical trial data is limited, the available evidence positions this compound as a promising alternative with the potential for improved long-term patient outcomes. Further large-scale comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of metoclopramide and erythromycin in the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic review and meta-analysis of the safety of erythromycin compared to clarithromycin in adults and adolescents with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative safety of the different macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 12. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 13. motilitysociety.org [motilitysociety.org]
- 14. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antroduodenal Manometry Helping Hand | Nationwide Children's [nationwidechildrens.org]
A Comparative Analysis of Camicinal and Ghrelin Agonists in the Management of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
The management of gastroparesis, a debilitating disorder characterized by delayed gastric emptying, presents a significant clinical challenge. Prokinetic agents aim to alleviate symptoms by enhancing gastric motility. This guide provides a detailed comparative analysis of two promising classes of prokinetic drugs: the motilin receptor agonist, Camicinal, and various ghrelin receptor agonists. This comparison is based on their distinct mechanisms of action, signaling pathways, and available clinical trial data.
Mechanism of Action: Targeting Different Receptors to Stimulate Gastric Motility
This compound and ghrelin agonists, while both promoting gastric motility, operate through different G protein-coupled receptors.
This compound is a small-molecule, selective motilin receptor agonist.[1] The motilin receptor is primarily expressed in the upper gastrointestinal tract. Activation of this receptor by motilin, an endogenous hormone, initiates phase III of the migrating motor complex (MMC), which is a series of strong contractions that sweep undigested material from the stomach and small intestine during the interdigestive period. This compound mimics this action, thereby stimulating gastric contractions and accelerating gastric emptying.[2]
Ghrelin agonists , such as relamorelin and ulimorelin, target the growth hormone secretagogue receptor (GHS-R1a).[3][4] Ghrelin, the natural ligand for this receptor, is known as the "hunger hormone" and also plays a crucial role in regulating gastrointestinal motility.[5] Activation of the GHS-R1a in the gut enhances gastric contractility and accelerates gastric emptying.[3]
Signaling Pathways
The distinct receptor targets of this compound and ghrelin agonists lead to the activation of different intracellular signaling cascades.
This compound (Motilin Receptor Agonist) Signaling Pathway
Activation of the motilin receptor by this compound is believed to primarily couple to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction.
References
- 1. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Prokinetic Landscape: A Comparative Guide to Camicinal and Alternatives in Diabetic Gastroparesis Models
For Researchers, Scientists, and Drug Development Professionals
Diabetic gastroparesis, a debilitating complication of diabetes mellitus characterized by delayed gastric emptying, presents a significant therapeutic challenge. The development of effective prokinetic agents is a key focus of gastrointestinal research. This guide provides a comparative analysis of Camicinal (GSK962040), a motilin receptor agonist, and other therapeutic alternatives for the treatment of diabetic gastroparesis, with a focus on their efficacy in preclinical and clinical models.
Executive Summary
This compound, a potent and selective motilin receptor agonist, has demonstrated prokinetic effects by accelerating gastric emptying in clinical trials involving patients with diabetic gastroparesis.[1] While robust preclinical data in diabetic animal models remains limited in the public domain, clinical studies show a promising dose-dependent improvement in gastric emptying times. This guide compares this compound with established and emerging therapies, including the dopamine D2 receptor antagonist Metoclopramide, the motilin agonist Erythromycin, the ghrelin receptor agonist Relamorelin, and the 5-HT4 receptor agonist Prucalopride. The comparative data presented herein is derived from a combination of preclinical studies in diabetic animal models and clinical trials in patients with diabetic gastroparesis.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in improving gastric emptying in both preclinical and clinical settings.
Table 1: Preclinical Efficacy in Diabetic Gastroparesis Rodent Models
| Compound | Animal Model | Key Efficacy Endpoint | Results | Citation(s) |
| Metoclopramide | STZ-induced diabetic rats | Increased gastric emptying rate | Showed a significant increase in the rate of gastric emptying. | [2][3] |
| STZ-induced diabetic mice | Reversal of morphine-induced delay in gastric emptying | Effectively reversed the delay in gastric emptying and small intestinal transit. | [2] | |
| Erythromycin | STZ-induced diabetic rats | Increased gastric motility parameters | Significantly strengthened gastric motility parameters in isolated gastric antrum smooth muscle strips. | [4] |
| Prucalopride | STZ-induced diabetic rats | Improved intestinal motility | Promoted regeneration of the enteric nervous system, suggesting a mechanism for improved motility. |
Table 2: Clinical Efficacy in Patients with Diabetic Gastroparesis
| Compound | Study Population | Key Efficacy Endpoint | Results | Citation(s) |
| This compound (GSK962040) | Type 1 diabetic patients with gastroparesis | Acceleration of gastric emptying | Accelerated gastric emptying by 35-60%. | [1] |
| Metoclopramide | Diabetic gastroparesis patients | Acceleration of gastric emptying | Acutely enhanced gastric liquid emptying, restoring it to control values. | [5] |
| Erythromycin | Diabetic gastroparesis patients | Shortened gastric-emptying times | Intravenous administration shortened prolonged gastric-emptying times for both liquids and solids to normal. | [6] |
| Improvement in solid-phase gastric emptying | Oral administration significantly improved solid-phase gastric emptying. | |||
| Relamorelin | Diabetic gastroparesis patients | Acceleration of gastric emptying | Significantly accelerated gastric emptying. | [7][8][9] |
| Reduction in vomiting frequency | Reduced vomiting frequency by approximately 60%. | [7][8] | ||
| Prucalopride | Diabetic gastroparesis patients | Acceleration of gastric emptying | More rapid gastric emptying with a mean four-hour meal retention of 22% vs 40% for placebo. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Induction of Diabetic Gastroparesis in Rodents (Streptozotocin Model)
This protocol describes a common method for inducing a model of type 1 diabetes in rats, which subsequently leads to the development of gastroparesis.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common dose for inducing type 1 diabetes is 42-65 mg/kg.[12]
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24-48 hours post-injection.[13]
-
Monitor blood glucose levels regularly (e.g., via tail vein sampling) to confirm the diabetic state. Hyperglycemia is typically confirmed when blood glucose levels are consistently >250-300 mg/dL.[14]
-
Gastroparesis develops over several weeks following the induction of diabetes. Delayed gastric emptying should be confirmed before initiating drug efficacy studies.
-
Measurement of Gastric Emptying in Rodents (Phenol Red Meal Assay)
This is a widely used terminal method to assess gastric emptying of a liquid meal.
-
Test Meal: A non-nutrient liquid meal containing a non-absorbable marker, phenol red (e.g., 0.5 mg/mL in a 5% glucose solution).[15]
-
Procedure:
-
Fast animals for a predetermined period (e.g., 12-24 hours) with free access to water.
-
Administer the test drug or vehicle at a specified time before the meal.
-
Administer a fixed volume of the phenol red test meal via oral gavage (e.g., 1.5 mL for rats).[15]
-
At a specific time point after meal administration (e.g., 20 minutes), euthanize the animal by a humane method (e.g., cervical dislocation or CO2 asphyxiation).
-
Clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Surgically remove the stomach and place it in a known volume of alkaline solution (e.g., 0.1 N NaOH) to release the phenol red.
-
Homogenize the stomach and its contents.
-
Centrifuge the homogenate and measure the absorbance of the supernatant using a spectrophotometer at a wavelength of 560 nm.[16]
-
Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve.
-
Gastric emptying is expressed as the percentage of the meal that has emptied from the stomach: Gastric Emptying (%) = (1 - (Amount of phenol red recovered / Amount of phenol red administered)) * 100.
-
Mandatory Visualization
Signaling Pathway of Motilin Receptor Agonists
Caption: Signaling pathway of this compound and other motilin receptor agonists.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating prokinetic agents in a diabetic gastroparesis model.
Conclusion
This compound holds promise as a novel therapeutic agent for diabetic gastroparesis, with clinical data supporting its efficacy in accelerating gastric emptying. However, a comprehensive understanding of its preclinical profile in diabetic animal models is necessary for a complete comparative assessment. The alternative agents discussed, each with distinct mechanisms of action, offer a range of therapeutic options, though they are also associated with limitations such as side effects and the potential for tachyphylaxis. Further head-to-head preclinical and clinical studies are warranted to delineate the relative efficacy and safety of these prokinetic agents and to guide the development of more effective treatments for diabetic gastroparesis.
References
- 1. d-nb.info [d-nb.info]
- 2. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of metoclopramide on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of erythromycin on gastric dysmotility and neuroendocrine peptides in rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of metoclopramide on gastric liquid emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of gastric emptying in diabetic gastroparesis by erythromycin. Preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prucalopride in diabetic and connective tissue disease-related gastroparesis: Randomized placebo-controlled crossover pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animals [bio-protocol.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Camicinal and Existing Therapies for Gastroparesis: Efficacy, Safety, and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational motilin receptor agonist, Camicinal, with established treatments for gastroparesis, including metoclopramide, domperidone, and erythromycin. The focus is on long-term efficacy and safety, supported by available clinical data and detailed experimental methodologies.
Mechanism of Action: A Brief Overview
Gastroparesis is characterized by delayed gastric emptying in the absence of mechanical obstruction.[1] Prokinetic agents aim to improve gastric motility and alleviate associated symptoms.
-
This compound (GSK962040) is a selective, small-molecule motilin receptor agonist.[2] Motilin is a hormone that stimulates gastrointestinal motility, and by activating its receptor, this compound enhances gastric contractions and accelerates gastric emptying.[3]
-
Metoclopramide acts as a dopamine D2 receptor antagonist with some 5-HT4 receptor agonist activity.[4] Its prokinetic effects stem from blocking the inhibitory effects of dopamine on gastrointestinal motility.
-
Domperidone is a peripheral dopamine D2 receptor antagonist, which, unlike metoclopramide, does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.[5][6]
-
Erythromycin , a macrolide antibiotic, is a motilin receptor agonist, mimicking the action of endogenous motilin to stimulate gastric contractions.[7]
Comparative Efficacy
The primary goals of gastroparesis treatment are to improve symptoms such as nausea, vomiting, early satiety, and bloating, and to accelerate gastric emptying.
Table 1: Quantitative Efficacy Data of this compound and Existing Treatments
| Drug | Efficacy Measure | Study Population | Dosage | Results | Citation(s) |
| This compound | Gastric Half-Emptying Time (t½) | Type 1 Diabetes with Gastroparesis | 125 mg (single dose) | 65% improvement in gastric half-emptying time compared to placebo (52 min vs. 147 min, p < 0.05). | [8] |
| Gastric Emptying Rate | Healthy Volunteers | 50-150 mg (single dose) or 50-125 mg (14 days) | Accelerated gastric emptying by 30-40%. | [9] | |
| Gastroparesis Symptoms (Fullness and Early Satiety) | Diabetic Gastroparesis | 10 mg and 50 mg (4 weeks) | Significant amelioration of fullness and early satiety. | [10] | |
| Metoclopramide | Gastroparesis Cardinal Symptom Index (GCSI) Total Score | Diabetic Gastroparesis (Females) | 10 mg and 14 mg (nasal spray, 28 days) | Significant reduction in symptom scores compared to placebo (mean reduction of 1.2 and 1.3 respectively, p < 0.05). | [11] |
| Symptom Improvement | Diabetic Gastroparesis | Not specified | Overall symptom scores improved by 29% compared with placebo. | [12] | |
| Domperidone | Nausea and Vomiting Severity | Gastroparesis (refractory) | 40-120 mg/day (long-term) | Mean severity of vomiting improved by 82%, and nausea by 55%. | [13] |
| GCSI Total Score | Gastroparesis | Not specified (long-term) | Moderate but significant improvement in GCSI total score, nausea, and fullness subscales compared to non-users. | [14] | |
| Erythromycin | Symptom Improvement | Gastroparesis | 50-100 mg three times daily | Effective in controlling symptoms in 83% of patients in the short term; 67% experienced some long-term improvement. | [15] |
| Gastric Emptying | Gastroparesis | Not specified | Statistically significant improvement in gastric emptying compared with placebo. | [16] |
Comparative Safety and Tolerability
Long-term safety is a critical consideration in the management of a chronic condition like gastroparesis.
Table 2: Long-Term Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events and Long-Term Concerns | Citation(s) |
| This compound | Generally well-tolerated. Some reports of mild abdominal pain. | No significant adverse effects or tachyphylaxis reported in available studies. No effect on QTc interval was found in one study. | [2][9] |
| Metoclopramide | Drowsiness, fatigue, restlessness. | Tardive Dyskinesia: Involuntary and repetitive body movements. The risk increases with duration of use and total cumulative dose. Extrapyramidal Symptoms: Acute dystonic reactions, parkinsonism. Neuroleptic Malignant Syndrome: A life-threatening reaction. | [4][12][17] |
| Domperidone | Headache, dizziness, dry mouth. | Cardiac Arrhythmias: QTc prolongation, torsades de pointes, and sudden cardiac death, particularly at high doses and in patients with underlying cardiac conditions. | [13][17][18][19] |
| Erythromycin | Nausea, vomiting, abdominal cramps, diarrhea. | Tachyphylaxis: Loss of efficacy over time (weeks to months) due to downregulation of motilin receptors. Antibiotic Resistance: Concerns with long-term use. QTc Prolongation and Cardiac Arrhythmias. | [7][15][20] |
Experimental Protocols
Gastric Emptying Scintigraphy
This is the gold standard for measuring the rate of gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld.
-
Standardized Meal: A low-fat, solid meal, commonly an egg-white meal (e.g., Egg Beaters®) radiolabeled with 0.5–1 mCi of 99mTc-sulfur colloid, is consumed by the patient within 10 minutes.[21][22]
-
Image Acquisition: A gamma camera is used to acquire images of the stomach immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours post-ingestion.[21][23]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric retention. Delayed gastric emptying is defined as gastric retention of >90% at 1 hour, >60% at 2 hours, and >10% at 4 hours.[23]
Assessment of Gastroparesis Symptoms: The Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.
-
Structure: The GCSI consists of nine items that are grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[24][25]
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[25] A daily diary version, the ANMS GCSI-DD, is also used where patients rate the worst severity of key symptoms over the last 24 hours.[1][26]
-
Application in Clinical Trials: The GCSI total score and subscale scores are used to evaluate the efficacy of a treatment in reducing symptom severity from baseline and compared to placebo.[27]
Visualizing the Pathways and Processes
Signaling Pathway of Motilin Receptor Agonists
References
- 1. fda.gov [fda.gov]
- 2. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 6. Safety of prolonged use of metoclopramide and domperidone as treatment for chronic gastrointestinal dysmotility disorders in patients with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastroparesis - Wikipedia [en.wikipedia.org]
- 8. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Metoclopramide Nasal Spray Reduces Symptoms of Gastroparesis in Women, but not Men, With Diabetes: Results of a Phase 2B Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac safety and clinical efficacy of high-dose domperidone for long-term treatment of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Domperidone Therapy on Gastroparesis Symptoms: Results of a Dynamic Cohort Study by NIDDK Gastroparesis Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of erythromycin on gastric emptying and meal related symptoms in functional dyspepsia with delayed gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. surgeryscience.com [surgeryscience.com]
- 21. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 22. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. houstonheartburn.com [houstonheartburn.com]
- 25. scispace.com [scispace.com]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
Motilin Receptor Agonists: A Comparative Analysis of Clinical Trial Data
Motilin receptor agonists are a class of drugs that mimic the action of motilin, a hormone that stimulates gastrointestinal motility. These agents have been investigated for their potential to treat conditions characterized by delayed gastric emptying, such as gastroparesis. This guide provides a comparative analysis of clinical trial data for key motilin receptor agonists, focusing on their efficacy, mechanisms of action, and experimental protocols.
Signaling Pathways of Motilin Receptor Activation
Motilin binds to G protein-coupled receptors (GPCRs) on smooth muscle cells in the gastrointestinal tract.[1][2] This binding triggers a signaling cascade that ultimately leads to muscle contraction. The activation of the motilin receptor stimulates phospholipase C, which in turn produces inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C. This increase in intracellular calcium, along with the activation of other downstream pathways, leads to the contraction of smooth muscle and promotes gastrointestinal motility.[1][3]
The signaling cascade initiated by motilin receptors involves the activation of Gαq and Gα13 proteins.[1][3] This leads to phosphoinositide hydrolysis and a subsequent increase in cytosolic free calcium.[1][3] The initial contraction is dependent on calcium/calmodulin activation of myosin light-chain (MLC) kinase. A sustained contraction is then maintained through a RhoA-dependent pathway involving protein kinase C and Rho kinase, which inhibit MLC phosphatase.[1][3]
Comparative Efficacy of Motilin Receptor Agonists
Several motilin receptor agonists have been evaluated in clinical trials for their prokinetic effects. The following tables summarize the quantitative data from key studies on erythromycin, camicinal (GSK962040), and mitemcinal.
Table 1: Erythromycin Clinical Trial Data
| Indication | Dosage | Primary Endpoint | Result | Reference |
| Gastroparesis in critically ill patients | 1.5–3 mg/kg IV | Gastric emptying | Significant acceleration of gastric emptying. | |
| Healthy Volunteers | 40 mg | Gastric motility | Induced phase III contractions of the migrating motor complex (MMC). | [4] |
| Healthy Volunteers | Not specified | Hunger and food intake | Stimulated hunger and increased food intake through a cholinergic pathway.[5] | [5] |
Table 2: this compound (GSK962040) Clinical Trial Data
| Indication | Dosage | Primary Endpoint | Result | Reference |
| Healthy Volunteers | 125 mg single dose | Gastric emptying time (GET) | Accelerated GET by a mean of 115.4 minutes compared to placebo.[6] | [6] |
| Feed-intolerant critically ill patients | 50 mg single dose | Gastric emptying and glucose absorption | Accelerated gastric emptying and increased glucose absorption.[7][8][9] | [7][8][9] |
| Diabetic Gastroparesis | 10, 50, or 125 mg daily for 28 days | Safety, efficacy, and dose response | Well-tolerated and accelerated gastric emptying in healthy volunteers.[10] | [10] |
| Parkinson's Disease | 50 mg daily for 7-9 days | Medication "off" time | Improved "off" time by over two hours and faster medication absorption.[11] | [11] |
Table 3: Mitemcinal Clinical Trial Data
| Indication | Dosage | Primary Endpoint | Result | Reference |
| Diabetic and Idiopathic Gastroparesis | 10, 20, 30 mg bid or 20 mg tid for 28 days | Gastric emptying | All doses showed prokinetic activity, with the 30 mg bid dose showing the greatest improvement in meal retention at 240 minutes (75% vs. 10% in placebo).[12] | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. The following section outlines the experimental protocols for key studies cited in this guide.
This compound (GSK962040) Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[6]
-
Participants: 12 healthy male subjects.[6]
-
Intervention: A single oral dose of 125 mg this compound or placebo, with a washout period of at least 7 days between treatments.[6]
-
Gastric Emptying Assessment: Measured using a wireless motility capsule. Subjects ingested the capsule with a standardized meal.[6]
-
Data Analysis: The primary endpoint was the gastric emptying time (GET), defined as the time from capsule ingestion to its passage from the stomach.[6]
Mitemcinal Study in Gastroparesis Patients
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[12]
-
Participants: 106 patients with idiopathic or diabetic gastroparesis.[12]
-
Intervention: Patients were randomized to one of four mitemcinal dosing regimens (10 mg, 20 mg, or 30 mg twice daily, or 20 mg three times daily) or placebo for 28 days.[12]
-
Gastric Emptying Assessment: A standardized scintigraphic gastric emptying test was performed at screening and after the 4-week treatment period.[12]
-
Data Analysis: The primary efficacy endpoint was the change in gastric retention of a solid meal at 240 minutes from baseline to the end of treatment.[12]
References
- 1. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound, a novel motilin agonist, on gastro-esophageal function in healthy humans-a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 12. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Camicinal: Unraveling Cross-Species Differences in a Motilin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camicinal (GSK962040) is a potent, selective, small-molecule motilin receptor agonist that has been investigated for its prokinetic properties, particularly in the context of gastroparesis and other gastrointestinal motility disorders. As with many pharmaceuticals, the response to this compound exhibits significant variation across different species. This guide provides an objective comparison of the preclinical and clinical data on this compound, highlighting these cross-species differences and offering a comparative look at alternative motilin agonists. The information presented is intended to support research and development efforts in the field of gastrointestinal prokinetics.
Mechanism of Action: The Motilin Receptor Signaling Pathway
This compound exerts its prokinetic effects by activating the motilin receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract. The binding of an agonist like this compound to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and increased gastrointestinal motility.
Cross-Species Pharmacodynamics: A Tale of Two Receptors
Significant differences in the motilin receptor structure and function exist between species, which profoundly impacts the pharmacodynamic response to agonists like this compound. Rodents, for instance, lack a functional motilin system, rendering them unsuitable for direct preclinical testing of these compounds without genetic modification.[1] Dogs and rabbits are more relevant models, though notable differences persist when compared to humans.
In Vitro Receptor Activity
In vitro studies using recombinant receptors have provided a quantitative look at the species-specific potency of this compound.
| Agonist | Species | Receptor Assay | pEC50 | Reference |
| This compound (GSK962040) | Human | Recombinant | 7.9 | [2] |
| Dog | Recombinant | 5.79 | [3] | |
| Erythromycin | Human | Recombinant | 7.3 | [2] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
These data clearly demonstrate that this compound is significantly more potent at the human motilin receptor compared to the dog motilin receptor.[3] This highlights the importance of careful dose selection and interpretation when extrapolating preclinical findings from canine models to human clinical trials.
In Vivo Effects on Gastric Emptying
The primary pharmacodynamic effect of this compound is the acceleration of gastric emptying. Studies in both dogs and humans have confirmed this prokinetic effect, although direct dose-to-effect comparisons are challenging due to differing methodologies.
Human Studies:
In healthy human volunteers, single oral doses of this compound (50-150 mg) have been shown to accelerate gastric emptying by 30-40%.[4] Similar effects were observed in patients with type 1 diabetes and gastroparesis, where a single 125 mg oral dose of this compound resulted in a 65% improvement in gastric half-emptying time compared to placebo (52 minutes vs. 147 minutes).[5][6]
| Population | Dose (oral) | Effect on Gastric Emptying | Reference |
| Healthy Volunteers | 50-150 mg | 30-40% acceleration | [4] |
| Type 1 Diabetes with Gastroparesis | 125 mg | 65% improvement in gastric half-emptying time | [5][6] |
| Critically ill, feed-intolerant patients | 50 mg (enteral) | Accelerated gastric emptying | [4] |
Canine Studies:
In conscious dogs, intravenous administration of this compound induced phasic contractions in the gastroduodenal region. The duration of these contractions was dose-dependent, with a 3 mg/kg dose causing contractions for 48 minutes and a 6 mg/kg dose for 173 minutes. These effects were driven by mean plasma concentrations exceeding 1.14 µmol/L.[3]
Cross-Species Pharmacokinetics: A Glimpse into the Data
Detailed comparative pharmacokinetic data for this compound across multiple species is limited in the public domain. However, available information from human and dog studies provides some insights.
Human Pharmacokinetics:
Following oral administration in humans, this compound is well absorbed and exhibits approximately dose-proportional pharmacokinetics.[6]
| Parameter | Value (in humans) | Reference |
| Half-life (t½) | ~32 hours | [7] |
| Absorption | Well absorbed | [6] |
Canine Pharmacokinetics:
The lack of comprehensive, directly comparable pharmacokinetic data across species is a significant gap and underscores the challenges in preclinical to clinical translation for this class of compounds.
Comparative Analysis with Alternative Motilin Agonists
Erythromycin, a macrolide antibiotic, is a well-known motilin agonist that has been used off-label as a prokinetic agent. However, its use is limited by concerns about antibiotic resistance and potential cardiac side effects.[4]
Erythromycin in Dogs:
Studies in dogs have shown that both intravenous (1 mg/kg) and oral (3 mg/kg) erythromycin can significantly improve gastric emptying in models of gastroparesis.[8] The prokinetic effect of erythromycin in dogs is believed to be mediated through a cholinergic pathway.[9]
| Drug | Species | Route | Dose | Effect on Gastric Emptying | Reference |
| Erythromycin | Dog | IV | 1 mg/kg | Improved gastric emptying | [8] |
| Dog | Oral | 3 mg/kg | Improved gastric emptying | [8] |
Experimental Protocols
In Vitro Receptor Activation Assay
Methodology:
-
HEK293 cells are stably transfected to express the recombinant human or dog motilin receptor.[3]
-
Cells are plated and grown to an appropriate confluency.
-
Varying concentrations of this compound, erythromycin, or other test compounds are added to the cells.
-
The plates are incubated to allow for receptor binding and activation.
-
Intracellular calcium mobilization, a downstream effect of motilin receptor activation, is measured using a Fluorometric Imaging Plate Reader (FLIPR).[3]
-
The data are used to construct dose-response curves, from which the pEC50 values are calculated to determine the potency of the agonists.[3]
In Vivo Gastric Emptying Study in Dogs
Methodology:
-
Dogs are fasted overnight and surgically implanted with strain gauges on the antrum and duodenum to measure muscle contractions.[3]
-
After a recovery period, the dogs are administered an intravenous dose of this compound or a placebo.[3]
-
Gastroduodenal motility is continuously recorded to measure the frequency and amplitude of contractions.[3]
-
Blood samples are collected at various time points after drug administration.[3]
-
Plasma concentrations of this compound are determined using a validated HPLC-MS/MS method.[3]
-
The motility data is then correlated with the plasma drug concentrations to establish a pharmacokinetic/pharmacodynamic relationship.[3]
Conclusion
The available data on this compound underscores the critical importance of considering species differences in the development of motilin receptor agonists. While this compound has demonstrated prokinetic activity in both preclinical models and human studies, direct quantitative comparisons of its pharmacokinetics and pharmacodynamics across species are not extensively available. The higher potency of this compound at the human motilin receptor compared to the canine receptor is a key finding that has significant implications for the design and interpretation of preclinical safety and efficacy studies.
For researchers and drug development professionals, this guide highlights the need for a multi-species approach and the careful integration of in vitro and in vivo data to better predict the clinical performance of novel prokinetic agents. Further studies providing direct, head-to-head comparisons of this compound and its alternatives across relevant species would be invaluable for advancing the field of gastrointestinal motility disorder therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility [pubmed.ncbi.nlm.nih.gov]
- 3. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, this compound, in type 1 diabetes mellitus with slow gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin enhances delayed gastric emptying in dogs after Roux-Y antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin acts through a cholinergic pathway to improve canine-delayed gastric emptying following vagotomy and Roux-Y antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Predicting Response to the Motilin Receptor Agonist, Camicinal
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies requires robust methods for patient selection to maximize efficacy and minimize unnecessary treatment. Camicinal (GSK962040), a small-molecule motilin receptor agonist, has been investigated for the treatment of motility disorders such as gastroparesis.[1][2] The identification and validation of predictive biomarkers are crucial for tailoring this compound therapy to patients most likely to respond.
Currently, specific, clinically validated biomarkers to predict patient response to this compound have not been definitively established in publicly available literature. This guide, therefore, provides a framework for the validation of potential biomarkers for this compound by comparing it with established and alternative prokinetic agents, detailing the necessary experimental methodologies, and outlining the underlying molecular pathways.
Mechanism of Action: The Motilin Receptor Signaling Pathway
This compound exerts its prokinetic effects by acting as an agonist at the motilin receptor (MLNR), a G protein-coupled receptor (GPCR).[3][4] Understanding this pathway is fundamental to identifying mechanism-based biomarkers. Upon binding, this compound activates Gαq and Gα13 proteins, initiating a signaling cascade that leads to smooth muscle contraction.[5][6]
This process involves two distinct phases:
-
Initial, Transient Contraction: This phase is mediated by the Gαq pathway, which activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which binds to calmodulin. The Ca2+/calmodulin complex then activates Myosin Light Chain Kinase (MLCK), leading to the phosphorylation of Myosin Light Chain 20 (MLC20) and subsequent muscle contraction.[5][6]
-
Sustained Contraction: This phase is dependent on the RhoA pathway, which is activated by both Gαq and Gα13. RhoA activates Rho kinase and Protein Kinase C (PKC). Rho kinase phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), while PKC phosphorylates and activates CPI-17. Both MYPT1 inactivation and CPI-17 activation lead to the inhibition of Myosin Light Chain (MLC) Phosphatase. This inhibition prevents the dephosphorylation of MLC20, resulting in sustained muscle contraction.[5][6]
Comparison of this compound with Alternative Prokinetic Agents
A comparative analysis of this compound with other prokinetic agents highlights differences in mechanisms and potential biomarkers. While validated predictive biomarkers for efficacy are largely lacking for all these agents, certain pharmacogenetic markers and clinical responses have been studied, particularly concerning side effects and metabolism.
| Feature | This compound (Motilin Agonist) | Metoclopramide (D2 Antagonist) | Domperidone (D2 Antagonist) | Erythromycin (Motilin Agonist) |
| Primary Mechanism | Selective agonist of the motilin receptor, mimicking the action of motilin to stimulate gastrointestinal contractions.[3] | Dopamine D2 receptor antagonist with some 5-HT4 agonist and 5-HT3 antagonist effects; enhances acetylcholine release in the myenteric plexus.[7] | Peripherally selective dopamine D2 receptor antagonist; does not readily cross the blood-brain barrier.[8] | Motilin receptor agonist; also has antibiotic properties.[3][7] |
| Potential Predictive Biomarkers (Efficacy) | Hypothetical:- Motilin receptor (MLNR) gene polymorphisms - Baseline motilin levels - Baseline gastric emptying rate | Largely unestablished. Response may be symptom-dependent rather than biomarker-defined. | Largely unestablished. | Short-term symptomatic improvement may predict longer-term response, although tachyphylaxis is common.[9] |
| Potential Predictive Biomarkers (Metabolism/Side Effects) | Not established. | CYP2D6 genetic polymorphisms are associated with altered metabolism and risk of acute dystonic reactions.[10] | Certain predicted genes may be associated with cardiac side effects.[11] | Potential for interactions with drugs metabolized by cytochrome P450 CYP3A4.[4] |
| Primary Clinical Use | Investigational for gastroparesis and conditions requiring enhanced gastric motility.[1][2] | FDA-approved for diabetic gastroparesis and prevention of nausea.[7] | Used for gastroparesis and nausea; not FDA-approved in the U.S. but available elsewhere.[8] | Off-label use for gastroparesis, particularly for short-term management.[7] |
Experimental Protocols for Biomarker Validation
Validating a biomarker for this compound response requires a multi-stage process, from initial discovery to clinical validation. This involves standardized clinical procedures to measure physiological response and robust laboratory methods to quantify the biomarker itself.
Workflow for Biomarker Validation
The validation process follows a logical progression from identifying a candidate biomarker to proving its clinical utility. This involves analytical validation to ensure the test is reliable and clinical validation to confirm its predictive power.
Key Experimental Methodologies
1. Gastric Emptying Scintigraphy (GES)
GES is the gold standard for measuring the rate of stomach emptying and serves as a primary endpoint for assessing the efficacy of a prokinetic agent. A patient's baseline gastric emptying rate could itself be a predictive biomarker.
-
Objective: To quantitatively measure the rate of solid and/or liquid gastric emptying.
-
Patient Preparation:
-
Medications known to affect gastric motility should be discontinued for at least 48-72 hours prior to the study, as medically appropriate.[14]
-
For diabetic patients, blood glucose should be monitored and ideally be below 275 mg/dL before starting the test.[12]
-
Female patients of childbearing potential should be studied during the follicular phase (days 1-10) of their menstrual cycle to avoid hormonal effects on motility.[15][16]
-
Procedure:
-
Test Meal: A standardized low-fat, egg-white meal (e.g., 255 kcal) is radiolabeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.[12][13]
-
Ingestion: The patient must consume the meal within 10 minutes.[13][16]
-
Imaging: Planar anterior and posterior images are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[12] A gamma camera with a 140 keV photopeak and a 20% window is used.[12]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts are corrected for radioactive decay.
-
The geometric mean of anterior and posterior counts is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated relative to the time 0 counts.
-
-
Interpretation: The results are compared to established normal ranges (e.g., <90% retention at 1 hr, <60% at 2 hr, <10% at 4 hr). Delayed gastric emptying is diagnosed if retention exceeds these thresholds.
2. Antroduodenal Manometry
This test assesses the contractile activity (motility) of the stomach and small intestine, providing detailed information on the coordination and strength of muscle contractions. Abnormal baseline patterns could predict response to a motility agent.
-
Objective: To record and analyze the motor patterns of the antrum and duodenum during fasting and postprandial states.
-
Patient Preparation:
-
Procedure:
-
A thin, flexible catheter with multiple pressure sensors is passed through the nose, down the esophagus, into the stomach, and positioned in the small intestine (duodenum).[5][18] Placement is typically confirmed by fluoroscopy.[19]
-
The catheter is connected to a data recorder.
-
Pressure recordings are taken for a baseline fasting period of 4-6 hours to observe the migrating motor complex (MMC).[18]
-
A standardized meal is given, and recordings continue for another 1-2 hours to assess the postprandial (fed) motor response.[6][18]
-
-
Data Analysis:
-
Fasting Phase: Analysis focuses on the presence, characteristics, and propagation of the three phases of the MMC.
-
Postprandial Phase: Analysis assesses the conversion from a fasting to a fed pattern, and the frequency and amplitude of contractions after the meal.
-
-
Interpretation: The test can identify myopathic (low-amplitude contractions) or neuropathic (uncoordinated contractions or abnormal MMC) patterns, which could serve as stratification biomarkers.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for a Hypothetical Protein Biomarker
If a candidate protein biomarker (e.g., a circulating factor related to motilin sensitivity) is identified, a robust immunoassay like an ELISA must be developed and validated to measure it accurately in patient samples (e.g., plasma, serum).
-
Objective: To accurately quantify the concentration of a specific protein biomarker in a biological matrix.
-
Assay Development & Optimization:
-
Antibody Selection: Screen and select a matched pair of high-affinity monoclonal or polyclonal antibodies (a capture antibody and a detection antibody) that bind to different epitopes of the target protein.[20]
-
Checkerboard Titration: Optimize the concentrations of the capture and detection antibodies to achieve the best signal-to-noise ratio.
-
Buffer and Incubation Optimization: Optimize coating buffers, blocking buffers, sample diluents, and incubation times/temperatures to maximize sensitivity and minimize background.
-
-
Validation Protocol:
-
Precision:
-
Intra-assay precision: Analyze multiple replicates of control samples at different concentrations (low, medium, high) on the same plate. The coefficient of variation (CV) should typically be <15%.
-
Inter-assay precision: Analyze the same control samples on different days and by different operators to assess reproducibility. The CV should typically be <20%.[21]
-
-
Accuracy (Recovery): Spike known amounts of the purified biomarker into the biological matrix (e.g., serum) and measure the recovery. Recovery should ideally be within 80-120%.[22]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the biomarker that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Linearity and Range: Establish the concentration range over which the assay is linear and quantitative.
-
Specificity: Test for cross-reactivity with structurally related molecules to ensure the assay is specific to the target biomarker.
-
Stability: Evaluate the stability of the biomarker in the biological matrix under different storage conditions (e.g., freeze-thaw cycles).
-
By employing these rigorous experimental protocols within a structured validation framework, researchers can effectively evaluate candidate biomarkers and move towards a personalized treatment approach for patients receiving this compound.
References
- 1. The investigational drug this compound for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastroparesis - Wikipedia [en.wikipedia.org]
- 3. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antroduodenal Manometry | Boston Children's Hospital [childrenshospital.org]
- 6. Small Bowel Manometry | Stanford Health Care [stanfordhealthcare.org]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. What's Hot in PD? Can this compound Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
- 9. Erythromycin in the short- and long-term control of dyspepsia symptoms in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. med.emory.edu [med.emory.edu]
- 14. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 15. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 16. Gastric Emptying Scintigraphy | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 17. motilitysociety.org [motilitysociety.org]
- 18. iffgd.org [iffgd.org]
- 19. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry [jnmjournal.org]
- 20. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nebiolab.com [nebiolab.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Investigational Compounds like Camicinal
A guide for researchers, scientists, and drug development professionals.
As an investigational drug, specific public documentation on the disposal procedures for Camicinal, such as a Safety Data Sheet (SDS), is not available. In the absence of such specific guidance, researchers and laboratory personnel must handle and dispose of this compound as a potentially hazardous chemical.[1][2][3] Adherence to established protocols for the disposal of investigational and hazardous laboratory chemicals is paramount to ensure personnel safety and environmental protection.
Standard Operating Procedure for Disposal of Investigational Chemical Compounds
The following step-by-step guidance outlines the standard procedures for the disposal of a research chemical like this compound within a laboratory setting.
1. Waste Characterization and Consultation:
-
Assume Hazard: Treat any compound with unknown disposal guidelines as hazardous waste.[4][5]
-
Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[3] They can provide guidance on whether the compound is considered hazardous under the Resource Conservation and Recovery Act (RCRA) and advise on the appropriate disposal pathway.
2. Personal Protective Equipment (PPE):
-
Standard PPE: Always wear appropriate PPE when handling any chemical waste. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Enhanced Precautions: If there is a risk of generating dust or aerosols, work within a chemical fume hood and consider respiratory protection.[7]
3. Waste Segregation and Container Selection:
-
Dedicated Container: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[4][8]
-
Compatible Containers: Collect the waste in a container that is chemically compatible with the substance. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof lid.[4]
-
Original Containers: If possible, using the original container can be a suitable option, provided it is in good condition.[8]
4. Hazardous Waste Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[2][4]
-
Detailed Information: The label must also include:
5. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[2][8][9]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment system, such as a larger tub, to contain any potential leaks.[2][4]
-
Regular Inspections: The SAA and the waste containers within it should be inspected weekly for any signs of leakage or deterioration.[2][8]
6. Arranging for Final Disposal:
-
EHS Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste vendor.[2][3]
-
Incineration: Investigational drugs and other hazardous chemical wastes are typically sent to a licensed facility for high-temperature incineration to ensure complete destruction.[3][10]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest or a certificate of destruction, is completed and retained as per your institution's policy.[10]
Data Presentation
Due to the investigational nature of this compound, a publicly available Safety Data Sheet (SDS) with quantitative data on its physical, chemical, and toxicological properties could not be located. Therefore, a summary table of this information cannot be provided. Researchers must rely on any information provided by the compound supplier and consult with their institution's EHS department for guidance.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above represent the standard best practices for the handling and disposal of investigational chemical compounds in a laboratory setting. These steps are derived from guidelines provided by environmental health and safety authorities for ensuring regulatory compliance and safety.[1][2][3][4]
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of an investigational chemical compound in a research laboratory.
Workflow for Investigational Chemical Disposal.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Camicinal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Camicinal (GSK962040) in a laboratory setting. As an investigational motilin receptor agonist, it is imperative to handle this compound with appropriate caution to minimize exposure and ensure a safe research environment. The following procedures are based on best practices for handling potent, non-volatile, solid pharmaceutical compounds in the absence of a specific Safety Data Sheet (SDS).
Chemical and Physical Data
A summary of the known quantitative data for this compound is provided in the table below.[1]
| Property | Value |
| IUPAC Name | 1-{4-[(3-Fluorophenyl)amino]-1-piperidinyl}-2-(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)ethanone |
| CAS Number | 923565-21-3 |
| Molecular Formula | C25H33FN4O |
| Molar Mass | 424.564 g·mol−1 |
Personal Protective Equipment (PPE) and Handling
Standard Operating Procedure for Handling this compound
1. Engineering Controls:
-
Weighing and Aliquoting: All handling of solid this compound, including weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
General Laboratory Work: When handling solutions of this compound, work should be conducted on a bench with good ventilation.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times when handling this compound in solid or solution form. Change gloves immediately if they become contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection: For operations with a high potential for aerosolization or if working outside of a fume hood with the solid compound, a NIOSH-approved N95 respirator is recommended.
3. Handling Procedures:
-
Weighing:
-
Place a weigh boat on a tared analytical balance inside a chemical fume hood.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth.
-
-
Dissolving:
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., beaker, flask).
-
Stir the solution using a magnetic stirrer or by gentle swirling until the solid is fully dissolved.
-
Keep the container covered to the extent possible to minimize solvent evaporation and potential aerosol formation.
-
4. Spill Response:
-
Solid Spill:
-
Alert others in the immediate area.
-
If outside a fume hood, evacuate the area and prevent entry.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Solution Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., spill pads, vermiculite).
-
Wipe the area clean with a damp cloth.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.
1. Solid Waste:
-
Includes contaminated gloves, weigh boats, paper towels, and any other disposable materials that have come into contact with solid this compound.
-
Place all solid waste into a clearly labeled, sealed hazardous waste bag or container.
2. Liquid Waste:
-
Includes unused solutions of this compound and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
3. Sharps Waste:
-
Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Visual Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logic for selecting appropriate PPE based on the handling task for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
